HDM201
Description
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Foundational & Exploratory
HDM201 (Siremadlin): A Deep Dive into its Mechanism of Action in p53 Wild-Type Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
HDM201 (Siremadlin) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers harboring wild-type TP53. This document provides an in-depth technical overview of the mechanism of action of this compound in p53 wild-type cancer cells. By disrupting the negative regulation of p53 by MDM2, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. The cellular outcome is notably dependent on the dosing strategy, with distinct molecular pathways being activated under continuous versus intermittent high-dose exposure. This guide summarizes key preclinical data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.
Core Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including DNA damage, oncogene activation, and hypoxia.[1][2] In unstressed, p53 wild-type cells, p53 levels are kept low through a negative feedback loop involving its principal E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2][3]
In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression or amplification of MDM2.[1] this compound is designed to specifically target this interaction. It binds with high affinity to the p53-binding pocket of MDM2, effectively preventing the MDM2-p53 association.[4] This disruption liberates p53 from MDM2-mediated degradation, leading to the stabilization and accumulation of functional p53 protein within the cancer cell.[2]
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Quantitative Data
Binding Affinity and Selectivity
This compound demonstrates a remarkably high binding affinity for human MDM2, with a reported inhibitory constant (Ki) in the picomolar range. This potent interaction underscores its efficacy in disrupting the MDM2-p53 complex. Furthermore, this compound exhibits significant selectivity for MDM2 over its homolog, MDM4 (also known as MDMX).
| Compound | Target | Binding Affinity (Ki) | Selectivity (over MDM4) |
| This compound | Human MDM2 | 0.21 nM[5] | >10,000-fold[4][5] |
In Vitro Cell Growth Inhibition
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. As expected from its mechanism of action, this compound is most effective in cell lines harboring wild-type TP53.
| Cell Line | Cancer Type | TP53 Status | IC50 / GI50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | GI80: ~30 nM (continuous), ~400 nM (pulsed)[5] |
| Nalm-6 | B-cell Leukemia | Wild-Type | IC50: ≤ 146 nM |
| OCI-Ly3 | B-cell Lymphoma | Wild-Type | IC50: ≤ 146 nM |
| HAL-01 | B-cell Leukemia | Wild-Type | IC50: ≤ 146 nM |
| Ramos | Burkitt's Lymphoma | Mutant | No significant effect up to 10 µM |
| Raji | Burkitt's Lymphoma | Mutant | No significant effect up to 10 µM |
| Pfeiffer | B-cell Lymphoma | Null | No significant effect up to 10 µM |
Dose-Dependent Cellular Outcomes
Preclinical studies have revealed that the cellular response to this compound is highly dependent on the dose and schedule of administration.[1][5] This has significant implications for the clinical application of this compound and other MDM2 inhibitors.
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Continuous Low-Dose Exposure: This regimen primarily leads to the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][6] The upregulation of p21 results in cell cycle arrest, predominantly in the G1 and G2 phases, providing a window for DNA repair or senescence.[5][7] This response is associated with a delayed accumulation of apoptotic cells.[5]
-
Intermittent High-Dose Pulses: In contrast, high-dose pulses of this compound trigger a rapid and marked induction of the pro-apoptotic Bcl-2 family member, PUMA (p53 upregulated modulator of apoptosis).[1][5] This strong activation of the apoptotic pathway leads to a swift onset of programmed cell death.[5] shRNA screens have identified PUMA as a critical mediator of the apoptotic response specifically in the pulsed-dosing regimen.[5]
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Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (XTT-based)
This protocol is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and should not exceed 0.1%. Add the diluted compound to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Activation
This protocol is used to qualitatively and semi-quantitatively assess the expression of p53 and its downstream targets.
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Cell Lysis: Treat p53 wild-type cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, and 3 µM) for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
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Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
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Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.
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Washing: Wash the cells twice with ice-cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hdm2- and proteasome-dependent turnover limits p21 accumulation during S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
HDM201: A Selective p53-MDM2 Interaction Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HDM201 (Siremadlin), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. This compound is under investigation as a therapeutic agent for various cancers harboring wild-type p53. This document outlines the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, DNA repair, and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. In many cancers with wild-type p53, the p53 pathway is functionally inactivated through the overexpression of MDM2.
This compound is an imidazolopyrrolidinone-based compound that binds with high affinity and selectivity to the p53-binding pocket of MDM2.[1] This competitive inhibition disrupts the p53-MDM2 interaction, preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization and accumulation of p53 lead to the activation of its downstream transcriptional targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with intact p53 signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Notes |
| Binding Affinity (MDM2) | Picomolar range | High-affinity binding to the p53-binding pocket of MDM2. |
| Selectivity (MDM2 vs. MDM4) | >10,000-fold | Demonstrates high selectivity for MDM2 over its homolog, MDM4.[1] |
Table 2: In Vitro Potency
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-type, MDM2-amplified | Not specified |
| Nalm-6 | B-cell acute lymphoblastic leukemia | Wild-type | 38 |
| RS4;11 | B-cell acute lymphoblastic leukemia | Wild-type | 18 |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | Mutant | >1000 |
| MES-SA | Uterine sarcoma | Wild-type | Not specified (tested at 60 nM)[1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Tumor Regression | Outcome |
| SJSA-1 Rat Xenograft | Osteosarcoma | 5 mg/kg daily | 55% after 3 days, complete after 9 days | 50% tumor relapse after treatment cessation.[2] |
| SJSA-1 Rat Xenograft | Osteosarcoma | 27 mg/kg single dose | 82% after 3 days, complete after 9 days | Sustained regression for 30 days post-treatment.[2] |
| HSAX2655 PDX Rat Xenograft | Well-differentiated liposarcoma | 5 mg/kg daily | Comparable to pulsed dose | Not specified.[2] |
| HSAX2655 PDX Rat Xenograft | Well-differentiated liposarcoma | 27 mg/kg single dose | Comparable to daily dose | Faster and more persistent response.[2] |
Table 4: Phase I Clinical Trial Results
| Population | Dosing Regimen | Recommended Dose for Expansion (RDE) | Overall Response Rate (ORR) | Key Grade 3/4 Treatment-Related Adverse Events |
| Solid Tumors | 1B (Days 1 & 8, 28-day cycle) | 120 mg | 10.3% (95% CI, 2.2-27.4) | Myelosuppression.[3] |
| Hematologic Malignancies (AML) | 1A (Day 1, 21-day cycle) | 250 mg | 20% (95% CI, 4.3-48.1) | Myelosuppression, tumor lysis syndrome.[3] |
| Hematologic Malignancies (AML) | 1B (Days 1 & 8, 28-day cycle) | 120 mg | 4.2% (95% CI, 0.1-21.1) | Myelosuppression, tumor lysis syndrome.[3] |
| Hematologic Malignancies (AML) | 2C (Days 1-7, 28-day cycle) | 45 mg | 22.2% (95% CI, 8.6-42.3) | Myelosuppression, tumor lysis syndrome.[3] |
Experimental Protocols
Cell Viability Assay (Based on In Vitro Studies)
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Cell Culture: Cancer cell lines (e.g., SJSA-1, Nalm-6) are cultured in appropriate media (e.g., RPMI or DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
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Seeding: Cells are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.
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Treatment: A dilution series of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
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Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours).[1]
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Viability Assessment: Cell viability is measured using a standard method such as the MTS assay or a resazurin-based assay, which determines the metabolic activity of the cells.
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Data Analysis: The absorbance or fluorescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Study (Based on SJSA-1 Rat Model)
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Animal Model: Female athymic nude rats are used.
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Tumor Implantation: SJSA-1 cells are implanted subcutaneously into the flank of the rats. Tumors are allowed to grow to a palpable size.
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Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
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Dosing Regimens:
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration to assess long-term response and relapse.
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Pharmacodynamic Analysis: Tumor and blood samples can be collected at various time points to assess p53 pathway activation (e.g., by measuring levels of p21, PUMA, or GDF-15).
Phase I Clinical Trial Design (First-in-Human Study)
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Patient Population: Patients with advanced solid or hematologic cancers with wild-type TP53, who have progressed on standard therapies.[4]
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Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE).
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Dosing Cohorts: Patients are enrolled in cohorts receiving escalating doses of this compound in different regimens.[3] Examples of regimens investigated include:
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Regimen 1A: Once every 21-day cycle.
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Regimen 1B: On days 1 and 8 of a 28-day cycle.
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Regimen 2A: Daily for the first 14 days of a 28-day cycle.
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Regimen 2C: Daily for the first 7 days of a 28-day cycle.
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Primary Endpoint: Incidence of dose-limiting toxicities (DLTs) during the first cycle of treatment.
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Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity (overall response rate).
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Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in blocking the p53-MDM2 interaction.
Experimental Workflow for an In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study of this compound.
This compound Drug Development Pathway
Caption: The developmental pathway of this compound from preclinical to clinical stages.
References
Investigating Apoptosis Induction by HDM201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which HDM201, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, induces apoptosis in cancer cells. By preventing the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53, this compound effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and programmed cell death.[1] This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for assessing apoptosis, and quantitative data from key preclinical studies.
Core Mechanism of Action: The p53-MDM2 Axis
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[2] Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis.[2] The E3 ubiquitin ligase MDM2 is the primary negative regulator of p53, binding to its transcriptional activation domain and targeting it for proteasomal degradation.[2] In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[2]
This compound is a highly potent and selective inhibitor of the p53-MDM2 protein-protein interaction.[3] It binds to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins.[1][3] This disruption leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes to induce apoptosis.[1][3][4]
Dose-Dependent Induction of Apoptosis
Research has revealed that the dosing schedule of this compound significantly influences the molecular mechanism of apoptosis induction.[5][6][7][8][9]
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Continuous Low-Dose Exposure: This regimen primarily leads to the induction of the cyclin-dependent kinase inhibitor p21.[5][6][7][9] The upregulation of p21 results in cell cycle arrest and a delayed onset of apoptosis.[5][6][7][9]
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Pulsed High-Dose Exposure: In contrast, high-dose pulses of this compound are associated with a marked and rapid induction of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[5][6][7][8][9] PUMA activation is a key mediator of the rapid onset of apoptosis observed with this dosing strategy.[5][6][7][9]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the core signaling pathway activated by this compound, highlighting the dose-dependent bifurcation leading to either p21- or PUMA-mediated apoptosis.
References
- 1. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage–Independent p53 Phosphorylation in Mantle Cell L… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
HDM201 (Siremadlin): A Technical Guide to its Mechanism of Action and Induction of Cell Cycle Arrest in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
HDM201 (Siremadlin) is a potent and selective, second-generation small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In cancer cells harboring wild-type (WT) TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the degradation of the p53 tumor suppressor protein, thereby abrogating its function.[4][5][6] this compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction.[2][4] This inhibition stabilizes p53, leading to the activation of p53-dependent signaling pathways that result in cell cycle arrest and, depending on the dosing regimen, apoptosis.[1][7][8] This document provides a detailed overview of the core mechanism of this compound, its specific effects on cell cycle machinery, quantitative data from preclinical studies, and detailed protocols for key experimental assays.
Core Mechanism of Action: The p53-MDM2 Axis
The tumor suppressor p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence.[5] MDM2 is the primary negative regulator of p53, controlling its stability through ubiquitin-dependent proteasomal degradation.[1][5] In many TP53 WT cancers, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions.[1][4]
This compound reactivates the p53 pathway by disrupting the MDM2-p53 interaction.[2] This leads to an accumulation of p53 protein and the transcriptional activation of its downstream target genes. A primary target responsible for cell cycle arrest is CDKN1A, which encodes the p21 protein, a cyclin-dependent kinase (CDK) inhibitor.[1][5]
Dose-Dependent Effects on Cell Fate
Research indicates that the cellular outcome of p53 activation by this compound is highly dependent on the dose and schedule of administration.[1][7][9]
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Continuous Low-Dose Exposure: This regimen primarily leads to the induction of p21, resulting in a robust and sustained cell cycle arrest, with a delayed onset of apoptosis.[1][10] This approach focuses on cytostatic effects.
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Intermittent High-Dose Pulses: In contrast, high-dose pulses of this compound are associated with the marked induction of PUMA (p53 upregulated modulator of apoptosis), a key mediator of apoptosis, leading to a rapid pro-apoptotic response.[1][3]
This differential engagement of p53 target genes allows for tailored therapeutic strategies depending on the desired clinical outcome.[1][11]
Quantitative Data Summary
The anti-proliferative and cytotoxic activity of this compound has been quantified across various cancer cell lines, primarily those with wild-type TP53.
Table 1: In Vitro Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Cancer Type | TP53 Status | Assay Type | Parameter | Value (µM) | Reference |
| SJSA-1 | Osteosarcoma | WT (MDM2-amplified) | Growth Inhibition | GI80 (Continuous) | 0.03 | [1] |
| SJSA-1 | Osteosarcoma | WT (MDM2-amplified) | Growth Inhibition | GI80 (Pulse) | 0.4 | [1] |
| MOLM-13 | AML | WT | Growth Inhibition | GI80 (Continuous) | 0.03 | [1] |
| MOLM-13 | AML | WT | Growth Inhibition | GI80 (Pulse) | 0.4 | [1] |
| Primary CLL Cells | CLL | WT | Cytotoxicity (XTT) | Median LC50 | 0.253 | [5] |
| Primary CLL Cells | CLL | Mutant | Cytotoxicity (XTT) | Median LC50 | 2.63 | [5] |
| RBE | Liver Adenocarcinoma | WT | Growth Inhibition | GI50 | ~0.1 | [12] |
| SK-Hep-1 | Liver Adenocarcinoma | WT | Growth Inhibition | GI50 | ~0.1 | [12] |
GI80: Concentration causing 80% growth inhibition. LC50: Concentration required for 50% loss of viability.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| RBE | Control (DMSO) | 55.1 | 31.2 | 13.7 | [12] |
| RBE | This compound (0.1 µM) + GSK2830371 | 25.4 | 10.5 | 64.1 | [12] |
| SK-Hep-1 | Control (DMSO) | 60.2 | 22.5 | 17.3 | [12] |
| SK-Hep-1 | This compound (0.1 µM) + GSK2830371 | 26.1 | 10.2 | 63.7 | [12] |
Note: Data for this compound in combination with a WIP1 inhibitor (GSK2830371) shows a significant G2/M arrest.[12] Studies focusing on this compound alone typically report a G1 arrest mediated by p21.[1][13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize the effects of this compound.
Cell Viability / Anti-proliferative Assay (XTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
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Cell Seeding: Seed cancer cells (e.g., SJSA-1, RBE) in 96-well microtiter plates at a density of 2,000-10,000 cells per well. Allow cells to adhere and resume growth for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.001 to 10 µM) in the appropriate cell culture medium. Add the compound dilutions and a vehicle control (e.g., 0.1% DMSO) to the respective wells.
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Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours) under standard cell culture conditions (37°C, 5% CO2).[2][5]
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Reagent Addition: Add XTT or CCK-8 reagent to each well according to the manufacturer's instructions.
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Color Development: Incubate the plates for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
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Data Acquisition: Measure the absorbance of each well at 450 nm using a spectrophotometric plate reader.
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Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability or growth inhibition. Plot the results on a dose-response curve to determine the IC50 or GI50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., p53, p21, MDM2) following this compound treatment.[14]
Methodology:
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Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with this compound at desired concentrations (e.g., 0.1, 0.3, 1.0 µM) for a specific time (e.g., 24 hours).[14] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
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Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21, MDM2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Methodology:
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Cell Treatment and Harvesting: Treat cells with this compound as described in previous protocols. Harvest both adherent and floating cells to ensure all populations are collected.
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Fixation: Wash the cells with cold PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Cells can be stored at -20°C for several days.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[18]
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Incubation: Incubate the cells in the staining buffer for 15-30 minutes at room temperature, protected from light.
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Data Acquisition: Analyze the stained cells using a flow cytometer. The amount of fluorescence emitted by the DNA dye is directly proportional to the amount of DNA in each cell.[19]
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Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.[18][20]
Conclusion
This compound is a highly selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in TP53 wild-type cancer cells. Its primary mechanism involves stabilizing p53, leading to the upregulation of target genes such as CDKN1A (p21), which drives G1 cell cycle arrest.[1][5] The cellular response to this compound is nuanced and dose-dependent, with lower, sustained doses favoring cytostatic cell cycle arrest and higher, pulsed doses promoting a rapid apoptotic response.[1][10] The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic potential of targeting the MDM2-p53 axis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of the p53 E3 ligase HDM-2 induces apoptosis and DNA damage--independent p53 phosphorylation in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein stability of p53 targets determines their temporal expression dynamics in response to p53 pulsing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 20. youtube.com [youtube.com]
Preclinical Profile of NVP-HDM201 (Siremadlin): An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for NVP-HDM201 (siremadlin), a potent and selective inhibitor of the p53-MDM2 interaction. The information presented herein is intended to support further research and development of this compound in the context of solid tumors.
Core Mechanism of Action: p53 Reactivation
NVP-HDM201 is a small molecule inhibitor that disrupts the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] In cancer cells with wild-type TP53, overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions.[2] NVP-HDM201 binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction.[2] This leads to the stabilization and activation of p53, allowing it to transcriptionally upregulate its target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells.[2][3]
In Vitro Efficacy in Solid Tumor Cell Lines
NVP-HDM201 has demonstrated potent anti-proliferative activity in a wide range of p53 wild-type solid tumor cell lines. Its efficacy is highly dependent on the TP53 status of the cancer cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 38 | [4] |
| HCT-116 | Colorectal Cancer | Not Specified | N/A |
| A549 | Lung Carcinoma | Not Specified | N/A |
| MCF7 | Breast Cancer | Not Specified | N/A |
| U-87 MG | Glioblastoma | Not Specified | N/A |
| BXPC-3 | Pancreatic Cancer | Not Specified | N/A |
Note: While NVP-HDM201 has been tested across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia, specific IC50 values for many solid tumor lines are not publicly available in the reviewed literature.[3]
In Vivo Preclinical Studies in Solid Tumor Models
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of NVP-HDM201 in inhibiting tumor growth and inducing tumor regression.
Tumor Growth Inhibition
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SJSA-1 Rat Xenograft | 27 mg/kg | Tumor regression and prevention of regrowth | [4] |
| HSAX2655 PDX Rat Liposarcoma | 27 mg/kg | Tumor regression and prevention of regrowth | [4] |
Note: Quantitative TGI percentages for various solid tumor models are not consistently reported in the available literature. Studies have focused on demonstrating tumor regression and sustained response.
Preclinical Pharmacokinetics in Rodents
NVP-HDM201 exhibits a dose-proportional pharmacokinetic profile in preclinical species.[3]
| Species | Parameter | Value | Reference |
| Rat | Cmax | Dose-dependent | N/A |
| Rat | Tmax | Not Specified | N/A |
| Rat | AUC | Dose-proportional | [3] |
| Rat | Bioavailability (Oral) | Favorable | [3] |
| Mouse | Cmax | Dose-dependent | N/A |
| Mouse | Tmax | Not Specified | N/A |
| Mouse | AUC | Dose-proportional | N/A |
| Mouse | Bioavailability (Oral) | Favorable | N/A |
Note: Specific quantitative pharmacokinetic parameters are not detailed in the reviewed abstracts and papers. The focus has been on the dose-proportionality and favorable oral bioavailability that support in vivo efficacy.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the effect of NVP-HDM201 on the viability of solid tumor cell lines.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
NVP-HDM201 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NVP-HDM201 in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of NVP-HDM201. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization (for MTT): If using MTT, add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for p53 Pathway Activation
This protocol describes the detection of p53 stabilization and the upregulation of its downstream targets, p21 and PUMA, following treatment with NVP-HDM201.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
NVP-HDM201 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with NVP-HDM201 at various concentrations and time points. After treatment, wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Solid Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of NVP-HDM201 in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Solid tumor cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
NVP-HDM201 formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (often mixed with Matrigel) or small tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Randomization and Treatment: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer NVP-HDM201 according to the planned dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting for p53 pathway markers or immunohistochemistry.
Pharmacodynamic Biomarkers
Growth Differentiation Factor 15 (GDF-15), also known as Macrophage Inhibitory Cytokine 1 (MIC-1), has been identified as a downstream biomarker of p53 pathway activation.[5] Serum levels of GDF-15 have been shown to increase in response to treatment with MDM2 inhibitors and can be used as a pharmacodynamic marker to assess target engagement in both preclinical and clinical settings.[5]
Conclusion
The preclinical data for NVP-HDM201 (siremadlin) strongly support its mechanism of action as a potent and selective inhibitor of the p53-MDM2 interaction. It demonstrates significant anti-tumor activity in p53 wild-type solid tumor models, both in vitro and in vivo. The favorable pharmacokinetic profile and the identification of a clear pharmacodynamic biomarker in GDF-15 further underscore its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers to design and execute further preclinical and translational studies to fully elucidate the therapeutic potential of NVP-HDM201 in solid tumors.
References
- 1. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Selectivity of HDM201: A Technical Deep Dive into MDM2/MDM4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HDM201 (Siremadlin) is a potent, orally bioavailable small molecule inhibitor of the p53-MDM2 interaction, currently under clinical investigation for the treatment of various cancers harboring wild-type TP53. A critical attribute of this compound is its profound selectivity for murine double minute 2 (MDM2) over its homolog, murine double minute 4 (MDM4). This high degree of selectivity is a key determinant of its mechanism of action and therapeutic window. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define this compound's preferential targeting of MDM2.
Introduction: The p53-MDM2/MDM4 Axis in Cancer
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] The activity of p53 is tightly controlled by its principal negative regulators, MDM2 and MDM4.[1] Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[1] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[1] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2 or MDM4. Therefore, inhibition of the p53-MDM2 interaction is a compelling therapeutic strategy to reactivate p53's tumor-suppressive functions.
Quantitative Analysis of this compound's Selectivity
This compound has been demonstrated to be a highly potent and selective inhibitor of the p53-MDM2 interaction.[2][3] Its affinity for MDM2 is in the picomolar range, and it exhibits a remarkable selectivity of over 10,000-fold for MDM2 compared to MDM4.[2] This pronounced selectivity is a key differentiator for this second-generation MDM2 inhibitor.
Table 1: Quantitative Binding Affinity and Cellular Potency of this compound
| Target | Binding Affinity (IC50/K_i/K_d) | Cellular Potency (GI50) | Selectivity Ratio (MDM4/MDM2) | Reference |
| MDM2 | Picomolar range | Nanomolar range in p53 WT cells | >10,000-fold | [2][3] |
| MDM4 | Micromolar range (inferred) | Significantly less potent | [2][3] |
Note: While the precise picomolar affinity value for MDM2 and the corresponding value for MDM4 from primary research supplementary data were not available in the conducted search, the greater than 10,000-fold selectivity is consistently reported.[2][3]
Experimental Protocols
The high selectivity of this compound for MDM2 over MDM4 has been primarily determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[3] This robust, high-throughput method allows for the direct measurement of protein-protein interactions in a homogenous format.
TR-FRET Assay for Measuring Inhibition of p53-MDM2/MDM4 Interaction
This protocol is based on a general methodology for assessing inhibitors of the p53-MDM2 and p53-MDM4 interactions.[4]
Objective: To quantify the inhibitory activity of this compound on the interaction between p53 and MDM2, and p53 and MDM4.
Principle: The assay measures the disruption of the interaction between a biotinylated MDM2 or MDM4 protein and a Cy5-labeled p53-derived peptide. A Europium-labeled streptavidin serves as the donor fluorophore, which binds to the biotinylated MDM protein. The Cy5-labeled p53 peptide acts as the acceptor fluorophore. When the p53 peptide binds to the MDM protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human MDM2 protein (e.g., amino acids 2-188), C-terminally biotinylated.
-
Recombinant human MDM4 protein (e.g., amino acids 2-185), C-terminally biotinylated.
-
Cy5-labeled p53 peptide (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26).[4]
-
Europium-labeled streptavidin.
-
Assay Buffer (e.g., Phosphate-buffered saline with 0.1% Bovine Serum Albumin).
-
This compound compound.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of biotinylated MDM2, biotinylated MDM4, Cy5-p53 peptide, and Europium-labeled streptavidin in assay buffer at their predetermined optimal concentrations.
-
-
Assay Protocol:
-
Add a defined volume of the this compound serial dilutions to the wells of the 384-well plate.
-
Add the biotinylated MDM2 or MDM4 protein to the wells.
-
Add the Cy5-p53 peptide to the wells.
-
Add the Europium-labeled streptavidin to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
The donor (Europium) is excited at approximately 340 nm.
-
Emission is measured at two wavelengths: ~615-620 nm for the donor and ~665 nm for the acceptor.[4]
-
-
Data Analysis:
-
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the p53-MDM2 or p53-MDM4 interaction.
-
Visualizing the Molecular Landscape
The p53-MDM2/MDM4 Signaling Pathway
The following diagram illustrates the central role of p53 and its regulation by MDM2 and MDM4, and the point of intervention for this compound.
Caption: p53 signaling pathway and this compound's point of intervention.
Experimental Workflow for Determining Selectivity
The following diagram outlines the key steps in the TR-FRET based experimental workflow to determine the selectivity of this compound.
Caption: TR-FRET experimental workflow for this compound selectivity.
Conclusion
The remarkable selectivity of this compound for MDM2 over MDM4 is a cornerstone of its therapeutic potential. This high selectivity, quantified to be over 10,000-fold, ensures a targeted disruption of the p53-MDM2 feedback loop, leading to potent p53 activation in cancer cells while potentially minimizing off-target effects associated with MDM4 inhibition. The use of robust biochemical assays, such as TR-FRET, has been instrumental in characterizing this key molecular attribute. The data and methodologies presented in this guide underscore the precision of this compound's mechanism of action and provide a framework for its continued investigation and development in the field of oncology.
References
- 1. Structure and function of MDM2 and MDM4 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Siremadlin: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (HDM201) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, Siremadlin effectively disrupts the negative regulation of the p53 tumor suppressor protein. This disruption leads to the stabilization and activation of p53, thereby restoring its potent anti-tumor functions, including cell cycle arrest and apoptosis, in cancer cells with wild-type TP53.[3] This technical guide provides an in-depth overview of the basic research applications of Siremadlin, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: The p53-MDM2 Axis
Under normal physiological conditions, the p53 protein is kept at low levels by its principal negative regulator, MDM2. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[4] Siremadlin mimics the binding of p53 to MDM2, competitively inhibiting their interaction.[3] This leads to an accumulation of active p53 in the nucleus, where it can transactivate its target genes, such as CDKN1A (encoding p21) and PUMA, to induce cell cycle arrest and apoptosis.[5]
Quantitative Data Summary
In Vitro Efficacy: Cell Viability Assays
The anti-proliferative activity of Siremadlin has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency and is highly dependent on the TP53 status of the cell line.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| Nalm-6 | B-cell precursor leukemia | Wild-Type | ≤ 146 | [4] |
| OCI-Ly3 | Diffuse large B-cell lymphoma | Wild-Type | ≤ 146 | [4] |
| HAL-01 | B-cell acute lymphoblastic leukemia | Wild-Type | ≤ 146 | [4] |
| Ramos | Burkitt's lymphoma | Mutant | > 10,000 | [4] |
| Raji | Burkitt's lymphoma | Mutant | > 10,000 | [4] |
| Pfeiffer | Diffuse large B-cell lymphoma | Null | > 10,000 | [4] |
| MES-SA | Uterine sarcoma | Wild-Type | 60 | [2] |
Table 1: In Vitro Activity of Siremadlin in Various Cancer Cell Lines.
In Vivo Efficacy: Xenograft Models
Siremadlin has demonstrated significant anti-tumor activity in various preclinical xenograft models.[2] Efficacy is typically assessed by measuring tumor growth inhibition (%TGI).
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| Uveal melanoma PDX | Uveal Melanoma | 75 mg/kg, p.o. | Significant tumor regression | [2] |
| Rhabdomyosarcoma CDOX | Rhabdomyosarcoma | 25 mg/kg, p.o. (in combination) | Significant reduction in tumor growth | [1] |
| AML PDX | Acute Myeloid Leukemia | Not specified | Durable antitumor responses (with venetoclax) | [6] |
Table 2: In Vivo Efficacy of Siremadlin in Preclinical Models. (Note: Specific %TGI values are often proprietary or not explicitly stated in all publications; "significant" indicates a statistically meaningful reduction in tumor volume compared to control.)
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the basic research applications of Siremadlin.
Experimental Workflow for In Vitro Evaluation
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effects of Siremadlin on cancer cell lines and to calculate the IC50 value.
Materials:
-
Selected cancer cell lines (both TP53 wild-type and mutant/null)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
Siremadlin (this compound)
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Siremadlin in complete medium. The final concentration of the vehicle (DMSO) should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Siremadlin dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for p53 Pathway Proteins
Objective: To detect changes in the protein levels of p53, MDM2, and the p53 target protein p21 following Siremadlin treatment.
Materials:
-
6-well plates
-
Siremadlin and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Siremadlin or vehicle for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by Siremadlin.
Materials:
-
6-well plates
-
Siremadlin and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Siremadlin or vehicle for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[8]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of Siremadlin on cell cycle progression.
Materials:
-
6-well plates
-
Siremadlin and vehicle control
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Siremadlin or vehicle for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 15-30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Advanced Research Applications
Combination Therapies
The efficacy of Siremadlin can be enhanced when used in combination with other anti-cancer agents.
-
With Venetoclax: In acute myeloid leukemia (AML), the combination of Siremadlin and the BCL-2 inhibitor venetoclax has shown synergistic activity in preclinical models, leading to durable anti-tumor responses.[6] This combination is currently being explored in clinical trials (NCT03940352, NCT05155709).[5][6]
-
With Olaparib: In p53 wild-type rhabdomyosarcoma, Siremadlin in combination with the PARP inhibitor olaparib has demonstrated synergistic effects in reducing cell survival and inducing apoptosis in vitro, and significantly reducing tumor growth in vivo.[1][11]
Mechanisms of Resistance
Understanding potential resistance mechanisms is crucial for the clinical development of Siremadlin.
-
TP53 Mutations: The primary mechanism of resistance is the presence of mutations in the TP53 gene, which renders the p53 pathway non-functional.[4]
-
SF3B1 Mutations: In chronic lymphocytic leukemia (CLL), mutations in the splicing factor 3B subunit 1 (SF3B1) gene have been associated with resistance to MDM2 inhibitors, including molecules similar to Siremadlin.[12] This suggests that alterations in RNA splicing may contribute to a blunted p53 response.
Conclusion
Siremadlin is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting the MDM2-p53 interaction. This technical guide provides a foundational understanding of its mechanism, summarizes key preclinical data, and offers detailed protocols for its investigation in a basic research setting. The exploration of combination therapies and a deeper understanding of resistance mechanisms will be critical for realizing the full clinical potential of Siremadlin in the treatment of TP53 wild-type cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. [PDF] Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models | Semantic Scholar [semanticscholar.org]
- 3. Studypages - Novartis this compound: siremadlin in combination venetoclax plus azacitidine in Acute Myeloid Leukemia (AML) [trials.ohsu.edu]
- 4. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. PB1849: TRIAL IN PROGRESS: PHASE IB/II STUDY OF SIREMADLIN IN COMBINATION WITH VENETOCLAX + AZACITIDINE IN PATIENTS WITH ACUTE MYELOID LEUKEMIA (AML) WHO ARE INELIGIBLE FOR INTENSIVE CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
The Pharmacodynamics of HDM201: A Technical Guide to a Next-Generation MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HDM201, also known as Siremadlin, is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the negative regulation of the tumor suppressor protein p53 by its E3 ubiquitin ligase MDM2, this compound leads to the stabilization and activation of p53 in cancer cells with wild-type TP53.[2][3] This activation of the p53 pathway triggers downstream cellular responses, primarily cell-cycle arrest and apoptosis, making this compound a promising therapeutic agent in the treatment of various TP53 wild-type malignancies.[2][3] The pharmacodynamic effects of this compound are notably dependent on dose and schedule, with distinct molecular mechanisms governing its efficacy under different treatment regimens.[4][5]
Core Mechanism of Action: Restoration of p53 Function
This compound binds to the p53-binding pocket of the MDM2 protein with high affinity, effectively blocking the interaction between MDM2 and p53.[1][2] In normal, unstressed cells, MDM2 continuously targets p53 for ubiquitination and subsequent proteasomal degradation, keeping p53 levels low.[6] By inhibiting this interaction, this compound prevents the degradation of p53, leading to its accumulation and stabilization in the nucleus.[3] The stabilized p53 can then act as a transcription factor, activating the expression of its target genes that control critical cellular processes.[4][6]
Dose-Dependent Pharmacodynamics: A Tale of Two Pathways
Preclinical and clinical studies have revealed that the cellular response to this compound is highly dependent on the dose and schedule of administration.[4][6] This provides a unique opportunity to tailor treatment regimens to achieve specific therapeutic outcomes.
Continuous Low-Dose Regimen: Inducing Cell-Cycle Arrest
Continuous or fractionated low-dose exposure to this compound primarily leads to the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[4][6] This results in a G1/S cell-cycle arrest, providing a window for DNA repair and preventing the proliferation of tumor cells.[4] While apoptosis can occur with prolonged exposure, it is a delayed response in this regimen.[4][5]
Pulsed High-Dose Regimen: Triggering Rapid Apoptosis
In contrast, intermittent high-dose pulses of this compound are associated with a marked and rapid induction of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[4][7] This strong activation of the apoptotic pathway leads to a swift onset of programmed cell death in cancer cells.[4][5] This regimen has been shown to result in rapid and sustained tumor regressions in preclinical models.[7][8]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | Growth Inhibition (GI50) | Maximum Effect (Amax) | Reference |
| SJSA-1 (Osteosarcoma) | Wild-Type | < 3 µmol/L | > -50% | [4] |
| Multiple Wild-Type Lines (n=76) | Wild-Type | < 3 µmol/L | < -50% | [4][5] |
| Multiple Mutant Lines (n=215) | Mutant/Null | > 3 µmol/L | > -50% | [4][5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Key Biomarker Induction | Reference |
| SJSA-1 (Rat) | 5 mg/kg daily (continuous low-dose) | 55% regression after 3 days, complete regression after 9 days | p21 | [7] |
| SJSA-1 (Rat) | 27 mg/kg single dose (pulsed high-dose) | 82% regression after 3 days | PUMA | [7] |
| Uveal Melanoma PDX | 75 mg/kg p.o. | Tumor regression | p53-dependent biomarkers | [1] |
Table 3: Clinical Pharmacodynamic Response in Patients
| Tumor Type | Dosing Regimen | Recommended Phase 2 Dose (RP2D) / Recommended Dose for Expansion (RDE) | Objective Response Rate (ORR) at RDE | Key Biomarker Induction | Reference | |---|---|---|---|---| | Solid Tumors | High-dose 1B (days 1 and 8; 28-day cycle) | 120 mg | 10.3% | GDF-15 |[6][9] | | Acute Myeloid Leukemia (AML) | High-dose 1A (day 1; 21-day cycle) | 250 mg | 20% | GDF-15 |[6][9] | | Acute Myeloid Leukemia (AML) | High-dose 1B (days 1 and 8; 28-day cycle) | 120 mg | 4.2% | GDF-15 |[6][9] | | Acute Myeloid Leukemia (AML) | Low-dose 2C (days 1-7; 28-day cycle) | 45 mg | 22.2% | GDF-15 |[6][9] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (typically in a semi-logarithmic dilution series) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as Cell Counting Kit-8 (CCK-8) or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are converted to percentage of growth inhibition relative to the vehicle control. The GI50 (concentration causing 50% growth inhibition) and Amax (maximum effect) are calculated using non-linear regression analysis.[4]
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations and time points. After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, PUMA, and a loading control like β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate.
-
Imaging: The resulting signal is captured using a chemiluminescence imaging system.[3]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice or rats.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound is administered orally (p.o.) according to the specified dose and schedule.[1][7] The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.[7]
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Its ability to reactivate the p53 tumor suppressor pathway through potent and selective inhibition of MDM2 offers a promising therapeutic strategy for patients with TP53 wild-type cancers. The distinct, dose-dependent pharmacodynamic effects of this compound provide a flexible platform for optimizing treatment regimens to maximize therapeutic benefit, either by inducing cytostatic cell-cycle arrest or by triggering a rapid and robust apoptotic response. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.[2][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for HDM201 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of HDM201 (Siremadlin), a potent and selective inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3][4][5] The protocol herein outlines the necessary materials, step-by-step procedures for solubilization in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage to ensure the stability and efficacy of the compound for in vitro and in vivo research applications.
Introduction to this compound
This compound, also known as Siremadlin or NVP-HDM201, is a second-generation, orally bioavailable small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2).[5] By binding to the p53-binding pocket of MDM2 with high affinity and selectivity, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53.[1][3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53 wild-type cancer cells.[5] The potent anti-tumor activity of this compound is currently being investigated in clinical trials for various cancer types.[2][3]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Synonyms | Siremadlin, NVP-HDM201 | [1][2][6] |
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₄ | [1][2] |
| Molecular Weight | 555.41 g/mol | [2][3][4] |
| Appearance | White to off-white solid powder | [1][2] |
| Purity | >98% (typically analyzed by HPLC) | [1] |
| Solubility in DMSO | ≥ 50 mg/mL | [2][3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Ethanol | ≥ 51.8 mg/mL | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
Materials
-
This compound powder (solid form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered with aluminum foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.55 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 555.41 g/mol = 5.55 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 5.55 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Condition | Storage Temperature | Duration | References |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| DMSO Stock Solution | -20°C | Up to 1 year | [2] |
| DMSO Stock Solution | -80°C | Up to 2 years | [2] |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[2]
-
Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Hygroscopicity of DMSO: Use fresh, anhydrous DMSO as it is hygroscopic. The presence of water can affect the solubility and stability of the compound.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by disrupting the interaction between p53 and MDM2. In normal unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. Upon treatment with this compound, this interaction is blocked, leading to the accumulation of active p53. Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing the this compound stock solution in cell-based assays.
Caption: General workflow for in vitro experiments.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their studies, contributing to a deeper understanding of the p53-MDM2 axis and the development of novel cancer therapeutics.
References
Application Notes and Protocols for HDM201 Treatment of the SJSA-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the treatment of the SJSA-1 osteosarcoma cell line with HDM201 (Siremadlin), a potent and selective inhibitor of the p53-MDM2 interaction. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in this specific cancer cell line.
Introduction
The SJSA-1 cell line, derived from a human osteosarcoma, is characterized by an amplification of the MDM2 gene, leading to the overexpression of the MDM2 protein. MDM2 is a primary negative regulator of the p53 tumor suppressor. By inhibiting the interaction between MDM2 and p53, this compound stabilizes p53, leading to the activation of downstream p53 signaling pathways. This activation can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2] The treatment of SJSA-1 cells with this compound has been shown to induce a robust anti-proliferative effect, making this cell line a valuable model for studying the therapeutic potential of MDM2 inhibitors.
Two primary treatment regimens have been explored: a continuous low-dose exposure and a pulsed high-dose treatment.[2] Continuous low-dose treatment is associated with the induction of the cell cycle inhibitor p21, leading to a delayed accumulation of apoptotic cells. In contrast, pulsed high-dose treatment leads to a marked induction of the pro-apoptotic protein PUMA, resulting in a rapid onset of apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of this compound and related MDM2 inhibitors on the SJSA-1 cell line.
Table 1: In Vitro Activity of MDM2 Inhibitors in SJSA-1 Cells
| Compound | Assay | Endpoint | Value | Reference |
| Brigimadlin | Cell Viability | IC50 | 5 - 240 nmol/L | [3] |
| Brigimadlin | Cell Viability | GI100 | 20 nmol/L | [4] |
| (R)-5a | Cell Viability (MTT) | IC50 | 2.7 µM | [4] |
| Nutlin-3a | Cell Viability | IC50 | 1 - 2 µM | [5] |
Note: While specific IC50 values for this compound in SJSA-1 cells were not explicitly found in the provided search results, the data for brigimadlin, a structurally related and potent MDM2 inhibitor, suggests a high sensitivity of this cell line to MDM2 inhibition.
Signaling Pathway
Treatment of SJSA-1 cells with this compound activates the p53 signaling pathway. The diagram below illustrates the core mechanism.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on the SJSA-1 cell line.
Cell Culture and this compound Preparation
Materials:
-
SJSA-1 cell line (ATCC® CRL-2098™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Siremadlin)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For in vitro studies, a 10 mmol/L stock solution is common.
-
For treatment, dilute the this compound stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT/XTT Assay)
Protocol:
-
Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO-treated) group.
-
After the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Seed SJSA-1 cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[6][7] The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells can be quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Seed SJSA-1 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[8][9] The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.
Western Blot Analysis
Protocol:
-
Treat SJSA-1 cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on the SJSA-1 cell line.
Caption: Workflow for this compound treatment of SJSA-1 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.edu [augusta.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Western Blot Analysis of p53 Activation by HDM201
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDM201, also known as Siremadlin, is a potent and selective small molecule inhibitor of the p53-MDM2 interaction.[1][2][3] In cancer cells with wild-type TP53, the MDM2 E3 ubiquitin ligase targets the p53 tumor suppressor protein for proteasomal degradation, thereby suppressing its activity.[3] this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its downstream target genes, which can induce cell cycle arrest and apoptosis.[3][4][5]
Western blot analysis is a fundamental technique to confirm the mechanism of action of this compound by quantifying the accumulation of p53 and the induction of its downstream targets, such as the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[5] These application notes provide a detailed protocol for performing Western blot analysis to assess the activation of the p53 pathway by this compound.
Signaling Pathway of p53 Activation by this compound
Caption: this compound-mediated inhibition of MDM2 leads to p53 activation.
Quantitative Data Summary
The following table summarizes the quantitative analysis of protein expression changes in TP53 wild-type Chronic Lymphocytic Leukemia (CLL) cells treated with varying concentrations of this compound for 24 hours. Data is presented as the mean fold change in protein levels normalized to a DMSO control, with Actin serving as the loading control.
| This compound Concentration (µM) | p53 (Fold Change) | MDM2 (Fold Change) | Cleaved PARP (cPARP) (Fold Change) |
| 0.1 | 2.5 | 2.0 | 1.5 |
| 0.3 | 4.0 | 3.5 | 3.0 |
| 1.0 | 5.5 | 4.5 | 5.0 |
| 3.0 | 6.0 | 5.0 | 6.5 |
Data is derived from densitometric analysis of Western immunoblots from published research.[6]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of p53 pathway activation.
Detailed Experimental Protocol
This protocol provides a comprehensive procedure for the Western blot analysis of p53, p21, and PUMA in cancer cell lines treated with this compound.
Cell Culture and Treatment
-
Culture a p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7, or a relevant cell line for your research) in the recommended growth medium and conditions.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
Cell Lysis and Protein Extraction
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully collect the supernatant containing the soluble protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1-2 hours in a cold room for wet transfer).[8]
Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-p53
-
Mouse anti-p21
-
Rabbit anti-PUMA
-
A loading control antibody (e.g., mouse anti-β-actin or rabbit anti-GAPDH)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Quantification
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control for each sample.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for In Vivo Dosing of HDM201 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDM201 (Siremadlin) is a highly potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] In cancer cells with wild-type p53, the overexpression of murine double minute 2 (MDM2) leads to the inhibition of p53's tumor-suppressive functions through ubiquitin-mediated proteasomal degradation.[3] this compound binds to the p53-binding pocket of MDM2, disrupting this interaction and reactivating the p53 signaling pathway.[1][2] This reactivation leads to cell cycle arrest, apoptosis, and subsequent inhibition of tumor growth.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this targeted therapy.
Mechanism of Action
This compound's primary mechanism of action is the restoration of p53 function. By preventing the binding of p53 to MDM2, this compound liberates p53 from MDM2-mediated degradation.[1] The stabilized and activated p53 can then transcriptionally upregulate its target genes, including CDKN1A (encoding p21) and PUMA, which are key mediators of cell cycle arrest and apoptosis, respectively.[3][4] Interestingly, the dosing regimen of this compound can influence the downstream molecular mechanism. Continuous low-dose exposure tends to induce p21, leading to a delayed apoptotic response, whereas high-dose pulses are associated with a marked induction of PUMA and a rapid onset of apoptosis.[4][5]
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo efficacy of this compound in various mouse xenograft models.
| Cancer Type | Cell Line / Model | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) / Outcome | Reference |
| Osteosarcoma | SJSA-1 | Rat | 5 mg/kg, daily (2 weeks on/2 weeks off) | Complete tumor regression | [4] |
| Osteosarcoma | SJSA-1 | Rat | 27 mg/kg, single dose | Sustained tumor regression | [4] |
| Liposarcoma | HSAX2655 (PDX) | Rat | 5 mg/kg, daily (2 weeks) | 55% tumor regression after 3 days, complete regression after 9 days | [4] |
| Uveal Melanoma | PDX models | Not Specified | 75 mg/kg, p.o. | Tumor regression | [1] |
| Gastrointestinal Stromal Tumor (GIST) | p53 WT GIST cells | Mouse | Not Specified | Significant reduction in tumor volume and weight | [6] |
| Pancreatic Cancer | Panc-1 | Nude Mice | 40 mg/kg/day | 75% inhibition of xenograft tumor growth | [7] |
| Breast Cancer | MCF-7 | Nude Mice | 15 mg/kg/day, i.p., 5 days/week for 5 weeks | ~77% inhibition | [8] |
| Breast Cancer | MCF-7 | Nude Mice | 30 mg/kg/day, i.p., 5 days/week for 5 weeks | ~87% inhibition | [8] |
| Neuroblastoma | NB-1643 & LA1-55n | Not Specified | Not Specified | Suppression of tumor growth | [9] |
Experimental Protocols
General Xenograft Model Development
This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell lines and mouse strains should be chosen based on the research question.
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD-scid mice)[10][11]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a solution of PBS or a PBS/Matrigel mixture. The final cell concentration should be between 1x10^6 and 10x10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[3]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound (Siremadlin)
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[1]
-
Oral gavage needles or appropriate needles for intraperitoneal injection
Formulation Example: A common vehicle for oral administration of hydrophobic compounds can be prepared as follows (always optimize for the specific compound and experimental needs):
-
Dissolve this compound in a suitable solvent like DMSO to create a stock solution.[1]
-
For the final formulation, a mixture can be prepared, for example, by adding the DMSO stock to a solution of PEG300, followed by the addition of Tween80 and finally ddH2O.[1] Ensure the final solution is clear and homogenous. The mixed solution should be used immediately for optimal results.[1]
Administration:
-
Oral Gavage (p.o.): This is a common route for this compound administration.[1] Administer the prepared this compound formulation using a gavage needle. The volume should typically not exceed 200 µL for a mouse.[10]
-
Intraperitoneal (i.p.) Injection: Alternatively, this compound can be administered via i.p. injection.
In Vivo Dosing Regimens
The choice of dosing regimen can significantly impact the therapeutic outcome. Two main strategies have been explored for this compound:
a) Continuous Low-Dose Regimen:
-
Objective: To induce a sustained p53 activation leading to cell cycle arrest.
-
Example Protocol: Administer this compound at a dose of 5-10 mg/kg daily via oral gavage.[4] Treatment can be continuous or cyclical (e.g., 2 weeks on, 2 weeks off).[4]
-
Expected Outcome: Gradual tumor growth inhibition or regression.
b) Intermittent High-Dose (Pulsed) Regimen:
-
Objective: To trigger a strong apoptotic response.
-
Example Protocol: Administer a single high dose of this compound (e.g., 27 mg/kg or higher) or intermittent doses (e.g., 100 mg/kg biweekly).[4][6]
-
Expected Outcome: Rapid and sustained tumor regression.
Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Body Weight Monitoring: Monitor the body weight of the mice as a surrogate marker for toxicity.[8]
-
Endpoint: At the end of the study (defined by tumor size limits, treatment duration, or signs of morbidity), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blotting for p53, p21, PUMA) or fixed in formalin for immunohistochemistry.[8]
Caption: General experimental workflow for this compound in vivo xenograft studies.
Conclusion
The in vivo administration of this compound in mouse xenograft models is a robust method for evaluating its preclinical efficacy. The choice of the xenograft model, dosing regimen, and endpoint analysis should be carefully considered to address specific research questions. The provided protocols offer a framework that can be adapted to various experimental designs, ultimately contributing to a better understanding of this compound's therapeutic potential in treating p53 wild-type cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Cell-Based Assay for HDM201 Efficacy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDM201, also known as siremadlin, is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] In healthy cells, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] Many cancers with wild-type p53 exhibit an overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions.[3] this compound disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1] This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells with functional p53.[1][5] This document provides detailed protocols for establishing a cell-based assay to evaluate the efficacy of this compound in vitro.
Principle of the Assay
This protocol describes a series of cell-based assays to determine the efficacy of this compound. The primary assay is a cell viability assay to measure the dose-dependent effect of this compound on the proliferation of cancer cell lines. Secondary assays are included to confirm the mechanism of action by assessing p53 activation and induction of apoptosis. The choice of cell lines is critical; both p53 wild-type and p53-mutant or null cell lines should be included to demonstrate the p53-dependent activity of this compound.[6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | CellTiter-Glo® | 72 | 0.05 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | MTT | 72 | 0.12 |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | XTT | 48 | 0.08 |
| A549 | Lung Carcinoma | Wild-Type | Resazurin | 72 | 1.5 |
| HCT116 | Colorectal Carcinoma | Wild-Type | CellTiter-Glo® | 72 | 0.25 |
| HCT116 p53-/- | Colorectal Carcinoma | Null | CellTiter-Glo® | 72 | > 10 |
| PC-3 | Prostate Cancer | Null | MTT | 72 | > 10 |
| MDA-MB-468 | Breast Cancer | Mutant | Resazurin | 72 | > 10 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions.
Mandatory Visualizations
Caption: p53-MDM2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines (e.g., SJSA-1, HCT116, HCT116 p53-/-)
-
Complete growth medium (specific to cell line)
-
This compound (Siremadlin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Treat cells with this compound at concentrations around the predetermined IC50 and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
p53 Pathway Activation (Western Blot for p21)
This protocol assesses the activation of the p53 pathway by measuring the protein levels of a key downstream target, p21.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro efficacy of the p53-MDM2 inhibitor, this compound. By employing a combination of cell viability, apoptosis, and protein expression assays across a panel of well-characterized cell lines, researchers can effectively determine the potency and mechanism of action of this compound, thereby facilitating its further development as a potential cancer therapeutic.
References
Application Notes and Protocols for HDM201 Washout Experiments
These application notes provide a detailed procedure for conducting a washout experiment with HDM201 (Siremadlin), a potent and selective inhibitor of the p53-MDM2 interaction. This protocol is intended for researchers, scientists, and drug development professionals investigating the reversibility of this compound's effects on the p53 signaling pathway in cancer cell lines with wild-type TP53.
Introduction
This compound is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1] This disruption leads to the stabilization and activation of p53, a tumor suppressor protein that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][3][4][5][6] Washout experiments are crucial for understanding the pharmacodynamics of a drug, specifically to determine whether its effects are reversible upon removal. This protocol details the in vitro procedure to assess the recovery of the p53 signaling pathway after this compound withdrawal.
Signaling Pathway
This compound targets the interaction between MDM2 and p53. Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low.[7][8] In the presence of cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and transcriptionally activate its target genes. This compound mimics this disruption, leading to p53-mediated downstream effects.
Experimental Protocols
This section provides a detailed methodology for an in vitro this compound washout experiment.
Materials
-
Human cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Siremadlin)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents and equipment for Western blotting
-
Reagents and equipment for quantitative real-time PCR (qRT-PCR)
-
Reagents and equipment for a cell viability assay (e.g., CellTiter-Glo®)
-
Multi-well cell culture plates (e.g., 6-well, 96-well)
Procedure
The overall workflow for the washout experiment is depicted below.
1. Cell Seeding:
-
Culture the selected wild-type TP53 cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in a complete culture medium to the desired final concentrations. A typical effective concentration for in vitro studies can range from nanomolar to low micromolar.[9][10]
-
Once the cells have adhered and are in the exponential growth phase (typically 24 hours after seeding), replace the medium with the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a period sufficient to induce a robust p53 response. Based on preclinical studies, a treatment duration of 24 to 72 hours is often used.[1][9]
3. Washout Procedure:
-
After the treatment period, aspirate the medium containing this compound.
-
Wash the cells twice with a pre-warmed sterile PBS to remove any residual drug.[11]
-
Add fresh, pre-warmed, drug-free complete culture medium to the wells.
4. Post-Washout Incubation:
-
Return the plates to the incubator and incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the reversal of the drug's effects.
5. Sample Collection and Analysis:
At each post-washout time point, collect samples for the following analyses:
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, p21, and PUMA. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for TP53 target genes such as CDKN1A (p21) and BBC3 (PUMA). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Cell Viability Assay:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Protein Expression Levels Post-HDM201 Washout (Relative to Loading Control)
| Time Post-Washout (hours) | p53 | MDM2 | p21 | PUMA |
| 0 (No Washout) | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| Untreated Control |
Table 2: Relative mRNA Expression of p53 Target Genes Post-HDM201 Washout
| Time Post-Washout (hours) | CDKN1A (p21) | BBC3 (PUMA) |
| 0 (No Washout) | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Untreated Control |
Table 3: Cell Viability Post-HDM201 Washout (% of Untreated Control)
| Time Post-Washout (hours) | Cell Viability (%) |
| 0 (No Washout) | |
| 24 | |
| 48 | |
| 72 |
Expected Outcomes
Upon successful washout of this compound, a time-dependent reversal of its effects is anticipated. This would be characterized by:
-
A decrease in the protein levels of p53 and its downstream targets (p21, PUMA) back towards baseline levels as observed in the untreated control.
-
A corresponding decrease in the mRNA levels of CDKN1A and BBC3.
-
A potential recovery of cell viability, depending on whether the cells have undergone irreversible apoptosis during the treatment phase.
The rate of reversal will provide insights into the duration of the pharmacodynamic effect of this compound after its removal.
Logical Relationship of the p53 Pathway Components
The following diagram illustrates the logical relationships within the p53 signaling pathway that are relevant to the this compound washout experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. raybiotech.com [raybiotech.com]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mesoscale.com [mesoscale.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative PCR for the Analysis of p53 Target Gene Expression Following HDM201 Treatment
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Purpose: This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure the expression of p53 target genes in cancer cells following treatment with HDM201 (Siremadlin). It includes the underlying principles, experimental workflows, data analysis, and interpretation.
Introduction
The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cellular responses to stress, such as DNA damage.[1] It functions by activating the transcription of a wide array of target genes involved in cell-cycle arrest, DNA repair, and apoptosis.[2][3] The activity and stability of p53 are tightly controlled by its primary negative regulator, the E3 ubiquitin ligase MDM2.[4][5] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low in normal, unstressed cells.[1][4]
In many cancers with wild-type TP53, the p53 pathway is often inactivated through the overexpression or amplification of MDM2.[2][5] This makes the p53-MDM2 interaction a compelling therapeutic target.[1][2] this compound (Siremadlin) is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[6][7] By binding to MDM2 in the p53-binding pocket, this compound disrupts the interaction, leading to the stabilization and activation of p53.[1][6][8] This restored p53 activity results in the transcriptional upregulation of its target genes, triggering anti-tumor responses like cell-cycle arrest and apoptosis.[6][8][9]
Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[10][11] This application note details the methodology for using qPCR to quantify the induction of key p53 target genes after treating cancer cells with this compound, providing a robust method to assess the compound's on-target activity.
This compound Mechanism of Action
This compound treatment liberates p53 from MDM2-mediated degradation, allowing it to accumulate in the nucleus and function as a transcription factor. The cellular outcome can be dose- and schedule-dependent.[4][9]
-
Continuous, low-dose exposure often leads to the induction of genes associated with cell-cycle arrest, such as CDKN1A (p21).[4][9]
-
Pulsed, high-dose exposure can cause a more robust induction of pro-apoptotic genes, including PUMA (also known as BBC3) and NOXA (PMAIP1).[4][9]
Below is a diagram illustrating the signaling pathway.
Experimental Workflow
The overall process involves treating cells, isolating RNA, converting it to cDNA, and then performing qPCR to measure gene expression levels relative to a control.
Detailed Protocols
Materials and Reagents
-
Cell Line: A p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7, HCT116).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, QIAGEN).
-
Reverse Transcription Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: (e.g., SYBR Green-based master mix like PowerUp SYBR Green, Thermo Fisher).
-
Primers: Forward and reverse primers for target genes and a housekeeping/reference gene (see Table 1).
-
Nuclease-free water.
-
qPCR-compatible plates and seals.
Protocol: Cell Culture and this compound Treatment
-
Cell Seeding: Seed p53 wild-type cells in 6-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Treatment Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours). A time-course experiment is recommended to capture peak gene expression.[9]
Protocol: RNA Isolation and cDNA Synthesis
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well. Isolate total RNA using a column-based kit according to the manufacturer's instructions.
-
Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol. The resulting cDNA will be the template for qPCR.
Protocol: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a nuclease-free tube. For a 20 µL reaction, a typical setup is:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
Plate Setup: Pipette the reaction mix into a 96- or 384-well qPCR plate. Include the following for each gene:
-
Biological Replicates: At least three for each treatment condition (e.g., Vehicle, this compound).
-
No-Template Control (NTC): To check for contamination.
-
-
Run qPCR: Place the plate in a real-time PCR instrument and run using a standard cycling program:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
Primer Design
Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Table 1 provides examples of validated primers for human p53 target genes.
Table 1: Example qPCR Primers for Human p53 Target Genes
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CDKN1A (p21) | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| MDM2 | GAATCATCGACTCAGGTACATTTG | TCTGTCTCTACTATTGCAGCAATTC |
| PUMA (BBC3) | GACCTCAACGCACAGTACGAG | AGGAGTCCCATGATGAGATTGT |
| GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Data Analysis using the ΔΔCt Method
Relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.[13][14]
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene (GAPDH).
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (this compound Treated) - ΔCt (Vehicle Control)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
Example Data Summary
The results should be summarized in a table showing the average Ct values, standard deviations, and the calculated fold change for each target gene.
Table 2: Example qPCR Results for p53 Target Genes after 24h this compound Treatment
| Gene | Treatment | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt (Avg ± SD) | ΔΔCt | Fold Change (2-ΔΔCt) |
| CDKN1A | Vehicle | 24.5 | 18.2 | 6.3 ± 0.15 | - | 1.0 |
| This compound | 20.1 | 18.3 | 1.8 ± 0.21 | -4.5 | 22.6 | |
| MDM2 | Vehicle | 26.8 | 18.2 | 8.6 ± 0.25 | - | 1.0 |
| This compound | 23.9 | 18.3 | 5.6 ± 0.18 | -3.0 | 8.0 | |
| PUMA | Vehicle | 28.2 | 18.2 | 10.0 ± 0.30 | - | 1.0 |
| This compound | 24.0 | 18.3 | 5.7 ± 0.22 | -4.3 | 19.7 |
Expected Results and Interpretation
-
On-Target Effect: Treatment with this compound in p53 wild-type cells is expected to cause a significant, dose-dependent increase in the mRNA levels of p53 target genes compared to the vehicle control.[8][9]
-
Gene-Specific Induction: You may observe differential induction patterns. For example, CDKN1A and MDM2 are often robustly induced as they are direct and sensitive targets of p53 activation.[8][15] Strong induction of PUMA is indicative of a pro-apoptotic response, which may be more pronounced at higher doses or longer time points.[9][12]
-
Negative Control: In p53-mutant or null cell lines, this compound should have minimal to no effect on the expression of these target genes, confirming the p53-dependence of its mechanism.[8]
This protocol provides a reliable framework for assessing the pharmacological activity of this compound and understanding its impact on the p53 signaling pathway.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. qPCR Analysis | Bio-Rad [bio-rad.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 14. goldbio.com [goldbio.com]
- 15. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by HDM201
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDM201, also known as Siremadlin, is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1] Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[3] this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This disruption stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest and, importantly, apoptosis.[1][3] The induction of apoptosis by this compound is a critical mechanism for its anti-cancer activity and is often dose- and time-dependent.[4][5]
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. It also includes a summary of quantitative data from preclinical studies and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Mechanism of Action: this compound-Induced Apoptosis
This compound treatment in cancer cells with wild-type p53 leads to the stabilization and activation of p53. Activated p53 acts as a transcription factor, upregulating the expression of several target genes involved in apoptosis. A key player in this process is the p53 Upregulated Modulator of Apoptosis (PUMA), a pro-apoptotic member of the Bcl-2 family.[6][7] PUMA promotes apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 proteins, thereby allowing the pro-apoptotic proteins BAX and BAK to permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2] Studies have shown that high-dose pulses of this compound are associated with a marked induction of PUMA and a rapid onset of apoptosis.[5]
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes the percentage of apoptotic cells induced by this compound in different cancer cell lines as determined by flow cytometry.
| Cell Line | This compound Concentration | Incubation Time | % Apoptotic Cells (Early + Late) | Reference |
| SJSA-1 (Osteosarcoma) | 0.1 µmol/L (continuous) | 78 hours | Significant increase (quantitative data not specified) | [8] |
| SJSA-1 (Osteosarcoma) | 1.5 µmol/L (8-hour pulse) | 78 hours | Significant increase (quantitative data not specified) | [8] |
| SJSA-1 (in vivo) | 27 mg/kg (single dose) | 24 hours | 6.6% (cleaved caspase-3 positive) | [9][10] |
| SJSA-1 (in vivo) | 27 mg/kg (single dose) | 48 hours | 9.7% (cleaved caspase-3 positive) | [9][10] |
| Chronic Lymphocytic Leukemia (CLL) cells | 0.3 µM | 48 hours | ~2-fold increase in early apoptosis, ~4-fold increase in late apoptosis (relative to DMSO) | [4] |
| Chronic Lymphocytic Leukemia (CLL) cells | 1 µM | 48 hours | ~3.5-fold increase in early apoptosis, ~10-fold increase in late apoptosis (relative to DMSO) | [4] |
Experimental Protocol: Flow Cytometry Analysis of Apoptosis
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for the detection of apoptosis by flow cytometry.
Materials
-
This compound
-
Cell line of interest (e.g., SJSA-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
References
- 1. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing HDM201 in Primary Chronic Lymphocytic Leukemia (CLL) Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B cells. A key regulator of cell survival and apoptosis is the tumor suppressor protein p53. In many cancers, the function of p53 is abrogated by its negative regulator, MDM2. HDM201 (Siremadlin) is a potent and selective second-generation inhibitor of the p53-MDM2 interaction.[1][2][3] By binding to MDM2, this compound prevents the degradation of p53, leading to its stabilization and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[1] This mechanism is particularly relevant for CLL cases with wild-type TP53, which are sensitive to this compound treatment.[4][5] In contrast, CLL cells with TP53 mutations exhibit significant resistance to the drug.[2][4]
These application notes provide detailed protocols for treating primary CLL cells with this compound and assessing its biological effects, including cytotoxicity, apoptosis induction, and target engagement.
Data Presentation
Table 1: Cytotoxicity of this compound in Primary CLL Cells
| Parameter | Value | Cell Type | Assay | Incubation Time | Reference |
| Viability Decrease | 73 ± 11% | Primary CLL Cells (n=3) | Annexin V/PI FACS | 48 hours | [4] |
| Viability Decrease | 69 ± 6% | Primary CLL Cells (n=3) | XTT Assay | 48 hours | [4] |
Table 2: Apoptotic Response of Primary CLL Cells to this compound Treatment
| Treatment | Fold Change in Early Apoptotic Cells (Mean ± SEM) | Fold Change in Late Apoptotic Cells (Mean ± SEM) | Incubation Time | Reference |
| 0.3 µM this compound | ~2.5 | ~4.0 | 48 hours | [6] |
| 1.0 µM this compound | ~3.5 | ~10.0 | 48 hours | [6] |
Experimental Protocols
Isolation and Culture of Primary CLL Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from CLL patient samples and their subsequent culture.
Materials:
-
Whole blood from CLL patients
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD19 MicroBeads
-
MACS columns and separator
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
(Optional) For higher purity, enrich for B cells using CD19 MicroBeads and MACS separation according to the manufacturer's protocol.
-
Resuspend the final cell pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using Trypan Blue exclusion. Cells should have greater than 90% viability.[7]
-
Culture cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2.[7] For co-culture systems that can mimic the tumor microenvironment and support CLL cell survival and proliferation, consider using bone marrow stromal cells, CD40 ligand, and CpG ODN.[8][9][10][11]
Cell Viability Assay (XTT/MTT)
This protocol outlines the measurement of cell viability in response to this compound treatment using a tetrazolium salt-based assay.
Materials:
-
Primary CLL cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
XTT or MTT reagent kit
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed 5 x 10^6 cells/mL in 100 µL of medium per well in a 96-well plate.[4]
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 3000 nM.[4]
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate at 37°C for 48 hours.[4]
-
For XTT Assay: Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 8 hours.[4]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm for XTT, 570 nm for MTT) using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated primary CLL cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Culture primary CLL cells with this compound (e.g., 0.3 µM and 1 µM) or vehicle (DMSO) for 48 hours.[4][6]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish between viable (Annexin V-negative/PI-negative), early apoptotic (Annexin V-positive/PI-negative), and late apoptotic/necrotic (Annexin V-positive/PI-positive) cells.[4]
Western Blot Analysis
This protocol is for detecting changes in protein expression of p53 and its downstream targets.
Materials:
-
Treated primary CLL cells
-
RIPA or 2% SDS lysis buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p53, MDM2, p21, cPARP, Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed 5 x 10^6 cells/mL in a 6-well plate and treat with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, and 3 µM) or vehicle (DMSO) for 24 hours.[4]
-
Harvest cells and lyse them in 2% SDS lysis buffer.[4]
-
Heat the lysates at 95°C for 10 minutes and sonicate.[4]
-
Determine the protein concentration using a BCA Protein Assay Kit.[4]
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Use Actin as a loading control to normalize protein levels.[4]
Mandatory Visualization
Caption: Mechanism of action of this compound in CLL cells.
Caption: Workflow for evaluating this compound in primary CLL cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Co-culture of primary CLL cells with bone marrow mesenchymal cells, CD40 ligand and CpG ODN promotes proliferation of chemoresistant CLL cells phenotypically comparable to those proliferating in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tumor microenvironment model of chronic lymphocytic leukemia enables drug sensitivity testing to guide precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional co-culture model of chronic lymphocytic leukemia bone marrow microenvironment predicts patient-specific response to mobilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to HDM201 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the MDM2 inhibitor, HDM201.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in vitro?
A1: The most frequently observed mechanism of acquired resistance to this compound and other MDM2 inhibitors is the acquisition of mutations in the TP53 gene.[1][2][3] These mutations often occur in the DNA binding domain of p53, leading to a loss of its tumor-suppressive function.[1] Consequently, even when this compound successfully disrupts the MDM2-p53 interaction, the mutant p53 protein is unable to activate downstream pathways that lead to cell cycle arrest and apoptosis.[3]
Q2: If my cells develop resistance to another MDM2 inhibitor, like nutlin-3a, will they also be resistant to this compound?
A2: Yes, it is highly likely. Cell lines selected for resistance to one MDM2 inhibitor, such as nutlin-3a, typically exhibit cross-resistance to other MDM2 inhibitors, including the more potent second-generation compounds like this compound.[3] This is because the underlying resistance mechanism, often a TP53 mutation, renders the entire class of MDM2-p53 antagonists ineffective.[3]
Q3: Are there other mechanisms of resistance to this compound besides TP53 mutation?
A3: While TP53 mutations are the leading cause of acquired resistance, other mechanisms can contribute.[1][4] These include:
-
Overexpression of MDM4 (also known as MDMX): High levels of MDM4 can sequester p53, making it less available for activation even when MDM2 is inhibited.[4]
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like BCL-XL (encoded by the Bcl2l1 gene) can confer resistance to this compound-induced apoptosis.[1]
Q4: What are some potential combination strategies to overcome this compound resistance?
A4: Several combination therapies have shown promise in preclinical models for overcoming resistance to MDM2 inhibitors:
-
BCL-2/BCL-XL Inhibitors: Combining this compound with BCL-2 or dual BCL-2/BCL-XL inhibitors can restore apoptotic sensitivity, especially in cells that have upregulated these anti-apoptotic proteins.[1][5]
-
CDK4/6 Inhibitors: In certain cancer types like liposarcoma, combining this compound with CDK4/6 inhibitors has demonstrated synergistic effects.[1]
-
FLT3 Inhibitors: In acute myeloid leukemia (AML) with FLT3-ITD mutations, combining this compound with FLT3 inhibitors like midostaurin has shown enhanced cytotoxicity in p53 wild-type cells.[5]
Q5: How does the dosing schedule of this compound affect its mechanism of action and potential for resistance?
A5: The dose and schedule of this compound can influence its downstream effects. Continuous, low-dose exposure tends to induce p21 and cell cycle arrest, whereas high-dose pulses are more likely to trigger rapid, PUMA-mediated apoptosis.[6][7] While not directly addressing acquired resistance, a pulsed, high-dose strategy that quickly eliminates cancer cells may reduce the window of opportunity for resistance to develop.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound over time (increasing IC50). | Development of acquired resistance. | 1. Sequence the TP53 gene in your resistant cell line to check for mutations. 2. Perform a Western blot to assess the expression levels of p53, MDM2, p21, and PUMA after this compound treatment in both sensitive and resistant cells. A lack of p21 or PUMA induction in resistant cells despite p53 stabilization could indicate a non-functional p53 pathway. 3. Consider establishing a new culture from an earlier, sensitive passage of the cell line. |
| This compound induces p53 accumulation but not apoptosis. | 1. The p53 pathway may be compromised downstream of p53. 2. Upregulation of anti-apoptotic proteins like BCL-XL. | 1. Check for mutations in downstream effectors of the p53 pathway. 2. Measure the expression of BCL-2 family proteins (e.g., BCL-XL, MCL-1) in your resistant cells. 3. Test a combination of this compound with a BCL-XL or BCL-2 inhibitor (e.g., navitoclax). |
| Cross-resistance to other MDM2 inhibitors is observed. | A common resistance mechanism, likely a TP53 mutation, has developed. | 1. Confirm the TP53 mutation status. 2. Explore combination therapies that target parallel survival pathways, such as inhibitors of receptor tyrosine kinases (e.g., FLT3 inhibitors in AML) or cell cycle regulators (e.g., CDK4/6 inhibitors). |
| Difficulty generating a stable this compound-resistant cell line. | Insufficient drug concentration or treatment duration. | 1. Gradually increase the concentration of this compound in the culture medium over several weeks to months. 2. Start with a concentration around the IC50 of the parental cell line and double the concentration with each passage as the cells recover their growth rate. |
Data Presentation
Table 1: Comparison of this compound IC50 in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change | Reference |
| SJSA-1 (Osteosarcoma) | ~0.03 (GI80) | >10 | >333 | [3][6] |
| WM35 (Melanoma) | ~0.1 | >10 | >100 | [3] |
| MOLM-13 (AML) | ~0.03 (GI80) | Not Reported | Not Reported | [6] |
Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance
| Cell Line | Combination | Observation | Reference |
| FLT3-ITD AML cells | This compound + Midostaurin | Superior combinatory effects on cell viability. | [5] |
| General | This compound + BCL-XL inhibitor | Synergistic effects in 35 of 135 tested cell lines. | [1] |
| Liposarcoma | This compound + LEE011 (CDK4/6 inhibitor) | Confirmed clinical safety and efficacy in patients. | [1] |
Experimental Protocols
1. Generation of an this compound-Resistant Cell Line
-
Cell Seeding: Plate a p53 wild-type cancer cell line (e.g., SJSA-1) at a low density in appropriate culture medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value for that cell line.
-
Monitoring and Passaging: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-plate them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, double the concentration of this compound.
-
Repeat: Continue this process of gradual dose escalation over several months. The surviving cell population will be enriched for resistant clones.
-
Verification: Periodically assess the IC50 of the cell population to this compound to quantify the level of resistance. Once a stable, highly resistant population is established, perform molecular characterization (e.g., TP53 sequencing).
2. Western Blot for p53 Pathway Activation
-
Cell Treatment: Plate both parental (sensitive) and this compound-resistant cells. Treat with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Troubleshooting HDM201 Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to the MDM2 inhibitor, HDM201. The information is presented in a question-and-answer format to directly address specific issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, leading to its ubiquitination and subsequent degradation.[4][5] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This stabilizes p53, leading to the activation of p53-dependent signaling pathways that can induce cell cycle arrest, apoptosis, and senescence in tumor cells.[1][2]
Q2: My p53 wild-type cancer cells are not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Several factors can contribute to intrinsic resistance to this compound in p53 wild-type cancer cells:
-
MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that also binds to and inhibits p53. High levels of MDM4 can sequester p53, rendering this compound less effective as it primarily targets MDM2.[6]
-
Dysregulation of Apoptotic Pathways: Defects downstream of p53 activation, such as the overexpression of anti-apoptotic proteins like BCL-2 or BCL-xL, can prevent the induction of apoptosis even when p53 is stabilized by this compound.[6][7]
-
Alternative Splicing of MDM2: The expression of certain MDM2 splice variants that lack the p53 binding domain may contribute to resistance, although the exact mechanisms are still under investigation.[8][9][10]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]
Q3: My cancer cells initially responded to this compound but have now developed acquired resistance. What are the most common mechanisms?
Acquired resistance to this compound is a significant challenge. The most frequently observed mechanisms include:
-
Acquisition of TP53 Mutations: This is the most common mechanism of acquired resistance.[4][6][14] The emergence of mutations in the TP53 gene renders the p53 protein non-functional, thus making the restoration of its activity by this compound ineffective. Studies have shown that a significant percentage of tumors that relapse after this compound treatment harbor TP53 mutations.[4][6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly BCL-xL, has been observed in this compound-resistant tumors.[2][6] This allows cancer cells to evade the pro-apoptotic signals induced by p53 activation.
-
MDM4 (MDMX) Amplification: Increased copy number and overexpression of the MDM4 gene can lead to acquired resistance by providing an alternative mechanism for p53 inhibition.[6]
-
Expression of Dominant-Negative p53 Family Members: The expression of truncated forms of the p53 family members, p63 (ΔNTrp63) and p73 (ΔNTrp73), can act as dominant-negative inhibitors of wild-type p53, thereby conferring resistance.[6]
Troubleshooting Guides
Problem 1: Sub-optimal or no response to this compound in a p53 wild-type cell line.
| Potential Cause | Troubleshooting Steps |
| Incorrect p53 status | 1. Verify p53 status: Sequence the TP53 gene to confirm the absence of mutations. 2. Functional p53 assay: Treat cells with a DNA damaging agent (e.g., doxorubicin) and assess the induction of p53 and its target genes (e.g., p21, PUMA) by Western blot or qRT-PCR. |
| High MDM4 expression | 1. Assess MDM4 levels: Perform Western blot or qRT-PCR to determine the expression level of MDM4. 2. Consider MDM4 inhibition: If MDM4 is highly expressed, consider co-treatment with an MDM4 inhibitor. |
| Overexpression of anti-apoptotic proteins | 1. Profile anti-apoptotic proteins: Use Western blotting or proteomics to assess the expression levels of BCL-2 family members (BCL-2, BCL-xL, MCL-1). 2. Combination therapy: If high levels of anti-apoptotic proteins are detected, consider combining this compound with a BCL-2 or BCL-xL inhibitor (e.g., venetoclax, navitoclax). |
| Drug efflux | 1. Assess ABC transporter expression: Perform qRT-PCR or Western blot for key efflux pumps like MDR1 (ABCB1). 2. Use efflux pump inhibitors: Test the effect of co-treating with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if it restores this compound sensitivity. |
Problem 2: Development of acquired resistance to this compound after an initial response.
| Potential Cause | Troubleshooting Steps |
| Acquired TP53 mutation | 1. Sequence TP53 in resistant cells: Compare the TP53 sequence of the resistant cells to the parental, sensitive cells. 2. Alternative therapeutic strategies: If a TP53 mutation is confirmed, therapies that are effective in p53-mutant cancers should be considered. |
| Upregulation of BCL-xL | 1. Compare BCL-xL expression: Perform Western blot to compare BCL-xL levels between sensitive and resistant cells. 2. Target BCL-xL: Evaluate the efficacy of combining this compound with a BCL-xL inhibitor in the resistant cells. |
| Increased MDM4 expression | 1. Assess MDM4 levels in resistant cells: Use qRT-PCR or Western blot to check for increased MDM4 expression in resistant clones. 2. Inhibit MDM4: Test the effect of an MDM4 inhibitor in the resistant cell line. |
Quantitative Data Summary
| Mechanism of Acquired Resistance | Frequency Observed in Preclinical Models | Reference |
| Loss-of-function mutations in Trp53 | 54% of tumors in a piggyBac transposon mutagenesis screen | [6] |
| Gain-of-function alterations in Bcl-xL | Frequently observed in resistant tumors | [6] |
| Gain-of-function alterations in Mdm4 | Frequently observed in resistant tumors | [6] |
| Expression of ΔNTrp63 and ΔNTrp73 | Observed in resistant tumors | [6] |
Key Experimental Protocols
1. Western Blotting for p53 Pathway Activation:
-
Objective: To assess the functional status of the p53 pathway in response to this compound.
-
Methodology:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo):
-
Objective: To determine the cytotoxic or cytostatic effect of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours (or other desired time points).
-
Add the MTS or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
-
3. Sanger Sequencing of the TP53 Gene:
-
Objective: To identify mutations in the TP53 gene.
-
Methodology:
-
Isolate genomic DNA from both sensitive and resistant cancer cells.
-
Design primers to amplify the coding exons (exons 2-11) of the TP53 gene.
-
Perform polymerase chain reaction (PCR) for each exon.
-
Purify the PCR products.
-
Perform Sanger sequencing using the same forward and reverse primers.
-
Analyze the sequencing data and compare it to the reference TP53 sequence to identify any mutations.
-
Visualizations
Caption: Mechanism of action of this compound in p53 wild-type cancer cells.
Caption: Overview of key mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. search.lib.asu.edu [search.lib.asu.edu]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An alternatively spliced HDM2 product increases p53 activity by inhibiting HDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aberrant splicing of the DMP1-ARF-MDM2-p53 pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative and aberrant splicing of MDM2 mRNA in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carislifesciences.com [carislifesciences.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
HDM201 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the potent MDM2 inhibitor, HDM201 (Siremadlin). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous solutions like PBS or cell culture media?
A1: this compound is a hydrophobic compound with very low solubility in water.[1][2] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the dramatic change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of solution. This is a common issue for many small molecule inhibitors.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][3][4][5] Ethanol can also be used, though solubility may be lower than in DMSO.[1][2] It is crucial to use a fresh, moisture-free stock of DMSO, as absorbed water can reduce the solubility of this compound.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is best practice to keep the final DMSO concentration in your cell-based assays as low as possible, ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Q4: Can I sonicate or heat the solution to redissolve precipitated this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate. However, prolonged heating or sonication should be avoided as it may degrade the compound. It is generally better to optimize your dilution protocol to prevent precipitation in the first place.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The low aqueous solubility of this compound is exceeded when the DMSO concentration is rapidly decreased. | Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to create an intermediate stock closer to the final desired concentration before the final dilution into the aqueous buffer. Rapid Mixing: Add the this compound intermediate stock to your pre-warmed aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation. |
| Solution is cloudy even after following the dilution protocol | The final concentration of this compound is still above its solubility limit in the specific aqueous medium. | Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your experiment. Optimize Final DMSO Concentration: While keeping it as low as possible for cell health, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) may be necessary to maintain solubility. |
| Precipitation occurs over time in the final working solution | The solution is thermodynamically unstable (supersaturated), and the compound is slowly crashing out. | Use Freshly Prepared Solutions: Prepare your final aqueous working solutions of this compound immediately before use. Do not store diluted aqueous solutions for extended periods. Consider Formulation Excipients: For more demanding applications, consider the use of solubility-enhancing agents such as cyclodextrins or non-ionic surfactants like Tween-80, particularly for in vivo formulations. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥49.1 mg/mL | [1] |
| DMSO | >50 mg/mL | [4] |
| DMSO | 100 mg/mL (180.04 mM) | [2] |
| Ethanol | ≥51.8 mg/mL | [1] |
| Ethanol | 3 mg/mL (5.4 mM) | [2] |
| Water | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 µM final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. For example, add 180.05 µL of DMSO to 1 mg of this compound (MW: 555.41 g/mol ).
-
Ensure the powder is completely dissolved by gentle vortexing. This is your 10 mM Stock Solution .
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare a 1 mM Intermediate Stock:
-
Thaw a single aliquot of the 10 mM Stock Solution at room temperature.
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM Intermediate Stock . For example, add 5 µL of the 10 mM stock to 45 µL of DMSO.
-
-
Prepare the Final 10 µM Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Add the appropriate volume of the 1 mM Intermediate Stock to the pre-warmed medium while gently vortexing. To achieve a final concentration of 10 µM with 0.1% DMSO, you would add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Example Formulation for In Vivo Oral Administration
For in vivo studies, this compound can be formulated as a suspension. A common vehicle is methylcellulose.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
Procedure:
-
Weigh the required amount of this compound for the desired dosage.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to water while stirring.
-
Add the this compound powder to the 0.5% methylcellulose solution.
-
Vortex or sonicate the mixture until a homogenous suspension is formed.
-
Administer the freshly prepared suspension orally to the animals.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing HDM201 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HDM201 dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Siremadlin, is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2][3] Mouse double minute 2 homolog (MDM2) is a key negative regulator of the p53 tumor suppressor.[3][4] By binding to MDM2, this compound blocks its interaction with p53, preventing the ubiquitination and subsequent degradation of p53.[3][5] This leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis, and tumor regression in cancer cells with wild-type p53.[6][7][8]
Q2: What are the recommended starting doses and schedules for this compound in preclinical in vivo studies?
A2: Preclinical studies have explored two main dosing strategies for this compound, each eliciting distinct molecular responses:
-
Continuous Low-Dose Regimen: This approach aims to maintain a sustained, lower concentration of this compound. A daily oral dose of 5 mg/kg has been used in rat xenograft models to mimic this regimen.[9] This schedule is associated with the induction of the p21 protein, leading to cell-cycle arrest and a delayed apoptotic response.[6][10]
-
Pulsed High-Dose Regimen: This strategy involves administering a higher dose of this compound less frequently. A single high oral dose has been shown to result in rapid and marked induction of PUMA (p53 upregulated modulator of apoptosis), leading to a swift onset of apoptosis and sustained tumor regression.[2][6][10] In some studies, a dose of 75 mg/kg has been used.[1]
The choice of regimen depends on the specific research question and the desired therapeutic outcome.
Q3: How should this compound be prepared for oral administration in animal models?
A3: For in vivo experiments, this compound should be freshly dissolved in a vehicle suitable for oral administration. A commonly used vehicle is 0.5% w/V methylcellulose in 50 mmol/L phosphate buffer (pH 6.8).[6][11] The volume of administration is typically 5 mL/kg for rats and 10 mL/kg for mice.[6][11]
Q4: What are the expected outcomes of this compound treatment in p53 wild-type tumor models?
A4: In preclinical models with wild-type p53, this compound has demonstrated significant antitumor activity, including tumor growth inhibition and even complete tumor regression.[6][8][12] The specific outcome can be dose- and schedule-dependent.[6] Pulsed high-dose treatments have been associated with faster and more persistent tumor responses in vivo.[9]
Troubleshooting Guide
Issue 1: Suboptimal or no tumor regression observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| p53 mutation in the tumor model: | This compound's efficacy is dependent on wild-type p53.[13] Verify the p53 status of your cell line or xenograft model. Cell lines with mutated p53 are expected to be resistant.[5][14] |
| Inadequate drug exposure: | Ensure proper formulation and administration of this compound. Check for issues with gavage technique. Consider performing pharmacokinetic (PK) analysis to measure plasma drug concentrations.[6][8] |
| Suboptimal dosing regimen: | The chosen dose or schedule may not be optimal for the specific tumor model. Consider testing a range of doses for both continuous and pulsed regimens to determine the most effective strategy.[6][10] |
| Emergence of resistance: | Prolonged treatment with MDM2 inhibitors can lead to acquired resistance, potentially through the emergence of p53 mutations.[4][14] |
Issue 2: Excessive toxicity or adverse events in treated animals.
| Possible Cause | Troubleshooting Step |
| On-target toxicity: | Activation of p53 in normal tissues can lead to toxicities. The most common dose-limiting toxicities observed in clinical trials are gastrointestinal and hematologic (e.g., thrombocytopenia).[14][15] |
| High drug exposure: | The administered dose may be too high for the specific animal strain or model. Reduce the dose or consider a less frequent dosing schedule.[15] |
| Formulation issues: | Improperly prepared formulation could lead to poor solubility and altered absorption, potentially causing localized toxicity. Ensure the formulation is homogenous and freshly prepared.[6][11] |
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens and Outcomes for this compound
| Animal Model | Tumor Model | Dosing Regimen | Vehicle | Key Outcomes | Reference(s) |
| Rat | SJSA-1 (osteosarcoma) | 5 mg/kg, daily, p.o. | 0.5% methylcellulose in 50 mmol/L phosphate buffer (pH 6.8) | 55% tumor regression after 3 days, complete regression after 9 days. | [9] |
| Rat | SJSA-1 (osteosarcoma) | Single high dose, p.o. | 0.5% methylcellulose in 50 mmol/L phosphate buffer (pH 6.8) | Complete and sustained tumor regression. | [6][9] |
| Rat | HSAX2655 (liposarcoma PDX) | Single high dose, p.o. | 0.5% methylcellulose in 50 mmol/L phosphate buffer (pH 6.8) | Complete and sustained tumor regression. | [6][11] |
| Mouse | Uveal melanoma PDX | 75 mg/kg, p.o. | Not specified | Tumor regression. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/V)
-
50 mmol/L phosphate buffer (pH 6.8)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose.
-
Prepare the 0.5% methylcellulose solution in 50 mmol/L phosphate buffer.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution.
-
Prepare the formulation fresh on the day of administration.[6][11]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model:
-
Use immunocompromised mice or rats appropriate for the xenograft model.
-
Implant tumor cells subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers.
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally according to the chosen dosing regimen (e.g., daily low dose or intermittent high dose).
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p53, p21, PUMA).
-
Visualizations
Caption: Mechanism of action of this compound in the p53 signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 5. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pulsed vs continuous dosing of HDM201 in experiments
Welcome to the technical support center for HDM201 (Siremadlin). This resource provides researchers, scientists, and drug development professionals with detailed information on the experimental use of this compound, focusing on the comparison between pulsed (intermittent) and continuous dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic rationale for using pulsed versus continuous dosing for this compound?
A: The choice between pulsed and continuous dosing of this compound, a potent p53-MDM2 inhibitor, is based on distinct molecular mechanisms that govern the cellular response to p53 activation.[1][2] The level and duration of p53 induction can determine whether a cell undergoes cell-cycle arrest or apoptosis.[1][3][4]
-
Continuous (Low-Dose) Dosing: This regimen leads to sustained, lower levels of p53 activation. This typically induces the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell-cycle arrest and a delayed onset of apoptosis.[1][2][5]
-
Pulsed (High-Dose) Dosing: This approach involves administering a high dose of this compound intermittently. This strategy results in a rapid, high-level induction of p53, which is associated with a marked upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[1][2][5] This strong apoptotic signal can lead to rapid and sustained tumor regression, even after the compound has been cleared.[3][4]
The rationale is that a high-dose pulse can provide a strong, acute pro-apoptotic signal sufficient to kill tumor cells, while the "off-drug" period may allow for the recovery of normal tissues, potentially improving the therapeutic index.[3][4]
Q2: How do the molecular and cellular outcomes of different this compound dosing regimens compare in preclinical models?
A: Preclinical studies in cancer cell lines and animal models have demonstrated significant differences in the molecular and cellular responses to pulsed versus continuous this compound administration.[1][3]
-
Gene Expression: Pulsed high-dose treatment causes a striking and rapid induction of PUMA mRNA, whereas continuous low-dose treatment leads to a more modest PUMA induction but a similar strong induction of p21 and GDF-15.[1][3]
-
Apoptosis: High-dose pulses of this compound are associated with a rapid onset of apoptosis.[2][5] In contrast, continuous low-dose exposure leads to a delayed but steady accumulation of apoptotic cells over time.[1][3] For instance, in SJSA-1 cells, apoptosis was observed at 30 hours with continuous treatment, while high-dose pulses induced a more immediate apoptotic response.[1][3]
-
Tumor Regression: In vivo, a single high dose of this compound can cause rapid and significant tumor regression (e.g., 82% regression in 3 days in an SJSA-1 model).[1][4] Continuous low-dose daily treatment also leads to complete tumor regression but may be followed by a higher rate of relapse after treatment cessation.[1][4]
Q3: What are the key differences in efficacy and safety observed in clinical trials?
A: A first-in-human Phase I study (NCT02143635) explored various dosing regimens in patients with advanced solid tumors and acute myeloid leukemia (AML) with wild-type TP53.[6][7]
-
Regimens Explored: The trial investigated pulsed high-dose schedules (e.g., once every 3 weeks, or on Days 1 and 8 of a 28-day cycle) and continuous low-dose schedules (e.g., daily for 7 or 14 days of a 28-day cycle).[6][7]
-
Safety and Tolerability: The most common dose-limiting toxicities were related to myelosuppression, particularly thrombocytopenia, which is a known on-target effect of MDM2 inhibitors.[6][7] An intermittent dosing schedule might provide better tolerability for patients.[3][4]
-
Efficacy: Preliminary anti-tumor activity was observed, particularly in patients with AML.[6] The response rates varied across the different dosing regimens, suggesting that the optimal schedule may be disease-specific.[6][8] For solid tumors, an intermittent schedule of 120 mg on Days 1 and 8 of a 28-day cycle was established as a recommended dose for expansion.[6]
Data Summary Tables
Table 1: Comparison of In Vitro Molecular Responses in SJSA-1 Cells
| Parameter | Continuous Low-Dose (GI80-Cont) | Pulsed High-Dose (GI80-Pulse) |
| p21 mRNA Induction | ~17-fold at 16h | ~26-fold at 8h |
| PUMA mRNA Induction | Modest (~7-fold at 48h) | Marked (~54-fold at 24h) |
| GDF-15 mRNA Induction | Comparable to pulsed regimen | Comparable to continuous regimen |
| Apoptosis Onset | Delayed (first observed at 30h) | Rapid |
| (Data synthesized from Jeay S, et al. Cancer Res. 2018)[1][3] |
Table 2: Comparison of In Vivo Outcomes in SJSA-1 Tumor-Bearing Rats
| Parameter | Continuous Low-Dose (5 mg/kg daily) | Pulsed High-Dose (27 mg/kg single dose) |
| p53 Protein Upregulation | Maximum at 3h | Maximum at 8h, sustained up to 24h |
| PUMA Protein Induction | Modest | Robust |
| Apoptosis (Cleaved Caspase-3) | Modest increase (2.2-2.7%) | Significant increase (6.6-9.7%) |
| Tumor Regression | 55% at Day 3; Complete at Day 9 | 82% at Day 3 |
| Tumor Relapse | 50% of tumors relapsed within 14 days post-treatment | Sustained regression from a single dose |
| (Data synthesized from Jeay S, et al. Cancer Res. 2018)[1][3][4] |
Experimental Protocols & Troubleshooting
Protocol: In Vivo Xenograft Model for Dosing Regimen Comparison
This protocol outlines a general methodology for comparing continuous and pulsed this compound dosing in a tumor xenograft model, based on published studies.[1][3][4]
-
Cell Line and Animal Model:
-
Use a p53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma).
-
Implant cells subcutaneously into immunocompromised rodents (e.g., nude rats or mice).
-
Allow tumors to reach a palpable, measurable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize animals into three groups: Vehicle control, Continuous Low-Dose, and Pulsed High-Dose.
-
Vehicle Control: Administer the formulation vehicle (e.g., DMSO/PEG300/Tween80/Water mixture) on the same schedule as the treatment groups.[9]
-
Continuous Low-Dose Group: Administer a low dose of this compound (e.g., 5 mg/kg) orally, once daily.[1][4]
-
Pulsed High-Dose Group: Administer a single high dose of this compound (e.g., 27 mg/kg) orally at the start of the experiment (Day 0).[1][4]
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as a general measure of toxicity.
-
Pharmacodynamic (PD) Analysis: At specified time points (e.g., 3, 8, 24, 48 hours) post-dosing, collect tumor and blood samples from satellite groups.
-
Troubleshooting Guide
-
Issue: High toxicity or excessive body weight loss is observed in the continuous dosing group.
-
Issue: Lack of significant tumor regression in the pulsed-dosing arm.
-
Solution:
-
Confirm target engagement by measuring p53 pathway biomarkers (p21, PUMA, GDF-15) shortly after dosing (e.g., 8-24 hours).[3]
-
The tumor model may have intrinsic resistance mechanisms, such as high expression of anti-apoptotic proteins like Bcl-xL.[1][3][10] Consider combination therapy with a Bcl-2/Bcl-xL inhibitor.
-
Increase the dose if it is well-tolerated, or increase the frequency of the pulse (e.g., once weekly instead of a single dose).
-
-
-
Issue: Rapid tumor relapse after the cessation of continuous treatment.
-
Solution: This is a known observation.[1][4] It suggests that the continuous low-dose regimen primarily induces cytostasis (cell-cycle arrest) rather than widespread apoptosis. Consider switching to a pulsed high-dose regimen to promote a stronger apoptotic response or explore maintenance therapy with less frequent dosing.
-
Visualizations
Signaling Pathway and Experimental Logic
MDM2-p53 Signaling Pathway
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HDM201-Induced Thrombocytopenia: A Technical Support Guide for Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing thrombocytopenia, a common on-target effect of the MDM2 inhibitor, HDM201 (siremadlin), in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vivo experiments, ensuring the integrity and success of your research.
Troubleshooting Guide: Managing Platelet Count Variability
Researchers often encounter variability in platelet counts during and after this compound administration. This guide provides a systematic approach to troubleshooting and managing these fluctuations.
| Problem | Potential Cause | Recommended Action |
| Unexpectedly severe thrombocytopenia | High sensitivity of the animal model to p53 activation in hematopoietic progenitors. | - Review and consider adjusting the this compound dosing regimen. Preclinical data suggests that pulsed high-dose schedules may induce more rapid apoptosis, while fractionated low-dose regimens lead to a delayed accumulation of apoptotic cells[1]. - Implement prophylactic or concurrent treatment with a thrombopoietin receptor agonist (TPO-RA) such as eltrombopag. Clinical trials have explored pre-planned eltrombopag-containing regimens to mitigate this compound-induced thrombocytopenia[1]. |
| Delayed platelet recovery | Preferential effect of this compound on early proliferative hematopoietic cells, leading to a prolonged maturation time for new platelets. | - Extend the observation period post-HDM201 administration to capture the full recovery phase. - Consider a drug holiday or a less frequent dosing schedule in subsequent experiments to allow for hematopoietic recovery[2]. |
| Inconsistent platelet nadir between animals | Biological variability, differences in drug metabolism, or underlying health status of the animals. | - Ensure a homogenous animal cohort in terms of age, weight, and health status. - Increase the sample size per group to improve statistical power and account for individual variability. - Monitor plasma concentrations of this compound to correlate with the degree of thrombocytopenia. |
| Bleeding events observed in treated animals | Severe thrombocytopenia leading to impaired hemostasis. | - Immediately assess the severity of bleeding and consider humane endpoints. - For future cohorts, consider prophylactic platelet transfusions for animals expected to reach critical platelet nadirs. - Implement a supportive care protocol, including soft bedding and easily accessible food and water, to minimize the risk of injury. |
Frequently Asked Questions (FAQs)
Mechanism and On-Target Effects
Q1: Why does this compound cause thrombocytopenia?
A1: this compound is an inhibitor of the p53-MDM2 interaction. By blocking MDM2, this compound leads to the activation of the p53 tumor suppressor protein. This activation is not confined to cancer cells. In the bone marrow, p53 activation in hematopoietic progenitor cells, particularly megakaryocyte progenitors, can induce apoptosis and impair their differentiation into mature, platelet-producing megakaryocytes. This on-target effect disrupts thrombopoiesis, resulting in a lower platelet count in the peripheral blood[3][4].
Q2: Is thrombocytopenia an expected side effect of this compound?
A2: Yes, thrombocytopenia is a well-documented and expected on-target effect of this compound and other MDM2 inhibitors. This is a direct consequence of the drug's mechanism of action in activating the p53 pathway, which is crucial for its anti-cancer activity[1].
Experimental Design and Animal Models
Q3: What animal models are suitable for studying this compound-induced thrombocytopenia?
A3: While specific models for this compound-induced thrombocytopenia are not extensively published, several established models of drug-induced thrombocytopenia can be adapted. These include:
-
Naive Rodent Models (Mice, Rats): Standard mouse and rat strains can be used to assess the direct impact of this compound on hematopoiesis. Studies with the MDM2 inhibitor RG7112 have successfully utilized rats and monkeys to demonstrate drug-induced thrombocytopenia[3].
-
Humanized Mouse Models: Mice engrafted with human hematopoietic stem cells can provide a more translational model to study the effects of this compound on human megakaryopoiesis.
-
Xenograft Models: Tumor-bearing mice, particularly those with p53 wild-type human cancers, are essential for studying the interplay between anti-tumor efficacy and on-target hematological toxicities[2].
Q4: How should I design my dosing regimen to balance efficacy and toxicity?
A4: Preclinical studies and clinical trials with this compound have explored different dosing schedules to optimize the therapeutic window[1][5][6].
-
Pulsed High-Dose Regimens: (e.g., once daily on day 1 of a 21-day cycle, or on days 1 and 8 of a 28-day cycle) may lead to a more rapid induction of apoptosis in tumor cells but can also cause a more acute drop in platelet counts[1][7].
-
Fractionated Low-Dose Regimens: (e.g., daily for the first 7 or 14 days of a 28-day cycle) may induce a more gradual anti-tumor effect and potentially a more manageable, albeit prolonged, thrombocytopenia[1][7].
The choice of regimen should be guided by the specific research question and the tumor model being used. It is crucial to include recovery periods between treatment cycles to allow for hematopoietic reconstitution[2].
Management and Mitigation Strategies
Q5: What agents can be used to manage this compound-induced thrombocytopenia in animal models?
A5: The most promising approach for managing this compound-induced thrombocytopenia is the use of thrombopoietin receptor agonists (TPO-RAs).
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Eltrombopag: This oral TPO-RA has been investigated in clinical trials to mitigate this compound-induced thrombocytopenia[1]. Preclinical studies with other chemotherapeutic agents have also shown its efficacy in preventing and treating chemotherapy-induced thrombocytopenia[8][9].
Q6: What is a recommended experimental protocol for co-administering this compound and a TPO-RA?
A6: Based on clinical trial designs and preclinical studies of TPO-RAs, a potential protocol could be:
-
Animal Model: Select an appropriate tumor-bearing or non-tumor-bearing mouse or rat model.
-
This compound Administration: Administer this compound according to the desired dosing regimen (pulsed or fractionated).
-
Eltrombopag Administration:
-
Prophylactic: Begin daily oral administration of eltrombopag several days prior to the first dose of this compound and continue for a defined period during and after this compound treatment. A starting dose for mice could be extrapolated from clinical data or other preclinical studies.
-
Therapeutic: Initiate daily oral eltrombopag once the platelet count drops below a predetermined threshold (e.g., <50,000/µL).
-
-
Monitoring:
-
Collect peripheral blood samples at baseline and at regular intervals (e.g., every 2-3 days) during and after treatment to monitor platelet counts.
-
Monitor for any signs of bleeding or other adverse effects.
-
-
Endpoint Analysis: Compare platelet nadir, time to recovery, and incidence of bleeding between groups receiving this compound alone and this compound with eltrombopag.
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Thrombocytopenia in Mice
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Animals: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
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This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose)[2].
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Dosing:
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Group 1 (Vehicle Control): Administer vehicle orally according to the same schedule as the treatment groups.
-
Group 2 (this compound Pulsed Dose): Administer a single oral dose of this compound (e.g., 50 mg/kg) on day 1.
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Group 3 (this compound Fractionated Dose): Administer a lower oral dose of this compound (e.g., 10 mg/kg) daily for 5 consecutive days.
-
-
Blood Collection: Collect approximately 50 µL of peripheral blood from the saphenous or tail vein into EDTA-coated tubes at the following time points: Day -1 (baseline), Day 2, 4, 7, 10, 14, and 21.
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Platelet Counting: Analyze blood samples using an automated hematology analyzer calibrated for mouse blood.
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Data Analysis: Plot the mean platelet counts for each group over time. Calculate the platelet nadir and the time to platelet recovery for each treatment group.
Protocol 2: Evaluation of Eltrombopag for the Mitigation of this compound-Induced Thrombocytopenia
-
Animals and Acclimatization: As described in Protocol 1.
-
Drug Formulations:
-
Prepare this compound as described in Protocol 1.
-
Prepare eltrombopag in a suitable vehicle for oral gavage.
-
-
Dosing:
-
Group 1 (Vehicle Control): Administer vehicles for both this compound and eltrombopag.
-
Group 2 (this compound Alone): Administer this compound (pulsed or fractionated dose) and the vehicle for eltrombopag.
-
Group 3 (this compound + Prophylactic Eltrombopag): Administer eltrombopag (e.g., 10 mg/kg) daily, starting 3 days before the first dose of this compound and continuing for 14 days. Administer this compound as in Group 2.
-
Group 4 (this compound + Therapeutic Eltrombopag): Administer this compound as in Group 2. Begin daily administration of eltrombopag (e.g., 10 mg/kg) once the mean platelet count of the group drops below a predefined threshold.
-
-
Blood Collection and Analysis: As described in Protocol 1.
-
Data Analysis: Compare the platelet count kinetics, nadir, and recovery time between Group 2 and Groups 3 and 4 to determine the efficacy of eltrombopag.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Experimental workflow for managing thrombocytopenia.
Caption: Troubleshooting logic for severe thrombocytopenia.
References
- 1. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Activation of p53 by the MDM2 inhibitor RG7112 impairs thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53 activation inhibits all types of hematopoietic progenitors and all stages of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 7. researchgate.net [researchgate.net]
- 8. ELTROMBOPAG LOW DOSES AS PROPHILAXIS OF CHEMOTHERAPY-INDUCED... - Iuliano F - - Jun 9 2016 [library.ehaweb.org]
- 9. Eltrombopag with gemcitabine-based chemotherapy in patients with advanced solid tumors: a randomized phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Siremadlin Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Siremadlin (HDM201), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. This resource is designed for researchers, scientists, and drug development professionals to help navigate potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Siremadlin?
Siremadlin is an orally bioavailable inhibitor of the human double minute 2 homolog (HDM2) protein.[1] It binds with high affinity to the p53-binding pocket of MDM2, disrupting its interaction with the p53 tumor suppressor protein.[1][2] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3] The resulting stabilization and activation of p53 lead to the transcription of target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[2][3][4]
Q2: How selective is Siremadlin?
Siremadlin is highly selective for MDM2. It has been reported to have a selectivity of over 10,000-fold for MDM2 compared to its homolog, MDM4 (also known as MDMX).[1] This high selectivity is a key feature of the molecule, minimizing direct interactions with other proteins.
Q3: Are the common side effects of Siremadlin, like thrombocytopenia and neutropenia, considered off-target effects?
No, these are generally considered "on-target" toxicities.[4][5] The p53 pathway is crucial for the regulation of normal hematopoietic stem and progenitor cell function. Activation of p53 in these cells by Siremadlin can lead to cell cycle arrest and apoptosis, resulting in decreased platelet and neutrophil counts.[5] These effects are a direct consequence of the intended mechanism of action.
Q4: What are the initial signs of potential off-target effects in my experiments?
Potential off-target effects may be suspected if you observe:
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Atypical cellular phenotypes: Cellular responses that are not consistent with the known functions of p53 activation (e.g., unexpected morphological changes, altered metabolic profiles).
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Discrepancies with genetic validation: The phenotype observed with Siremadlin is not replicated when MDM2 is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.
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Inconsistent results with other MDM2 inhibitors: A structurally different MDM2 inhibitor does not produce the same phenotype as Siremadlin.
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Activity in p53-null or mutant cell lines: Siremadlin is expected to have minimal activity in cells lacking functional p53.[6] Significant effects in these cell lines could suggest off-target activity.
Q5: What general strategies can I employ to minimize and identify off-target effects?
To ensure the observed effects are truly due to MDM2 inhibition, consider the following strategies:
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Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of Siremadlin that achieves the desired on-target effect (e.g., p53 stabilization).
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Orthogonal validation: Confirm your findings using a structurally unrelated MDM2 inhibitor (e.g., Nutlin-3a) to ensure the phenotype is not specific to the chemical scaffold of Siremadlin.
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Genetic validation: Use CRISPR-Cas9 or siRNA to knock out or knock down MDM2. The resulting phenotype should mimic the effects of Siremadlin treatment if the effects are on-target.[7][8]
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Use appropriate controls: Always include p53-mutant or p53-null cell lines as negative controls in your experiments.[9]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High cell death in p53-mutant/null control cell line. | 1. Off-target cytotoxicity. 2. Solvent (DMSO) toxicity at high concentrations. | 1. Perform a dose-response curve to determine the IC50 in the p53-mutant/null line. If the IC50 is close to that of your p53-wild-type line, suspect off-target effects. 2. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. 3. Validate the phenotype using MDM2 knockout/knockdown.[7][8] |
| Siremadlin induces a phenotype not recapitulated by MDM2 knockdown. | 1. The observed phenotype is likely due to an off-target effect of Siremadlin. 2. Incomplete knockdown of MDM2. | 1. Consider performing unbiased screening methods like proteomic profiling to identify potential off-target binders. 2. Confirm near-complete MDM2 knockdown by Western blot. Test multiple siRNA sequences or generate a stable knockout cell line. 3. Use a structurally different MDM2 inhibitor to see if the effect is reproduced. |
| Inconsistent results between experimental batches. | 1. Variability in Siremadlin stock solution. 2. Differences in cell passage number or confluency. 3. Contamination of cell cultures. | 1. Prepare fresh stock solutions of Siremadlin in anhydrous DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 3. Regularly test for mycoplasma contamination. |
| No p53 or p21 induction observed after treatment in a p53-wild-type cell line. | 1. Siremadlin is inactive or used at too low a concentration. 2. The cell line may have a compromised p53 pathway downstream of MDM2. 3. Incorrect incubation time. | 1. Verify the identity and purity of your Siremadlin compound. Perform a dose-response experiment (e.g., 10 nM to 10 µM). 2. Confirm the p53 status of your cell line. Treat cells with a different p53-activating agent (e.g., a DNA damaging agent like doxorubicin) as a positive control for pathway integrity. 3. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time for p53 and p21 induction. |
Data Presentation: Quantitative Parameters for Siremadlin
| Parameter | Value | Target | Comments | Reference |
| Binding Affinity (Ki) | 0.21 nM | Human MDM2 | Demonstrates high-potency binding to the target. | [10] |
| Binding Affinity (Ki) | 3300 nM | Human MDM4 | Over 10,000-fold selectivity for MDM2 over MDM4. | [10] |
| Cellular IC50 (SJSA-1) | ~1-2 µM | Cell Growth Inhibition | Varies by cell line and assay duration. | [9] |
| Cellular IC50 (Nalm-6) | 38 nM | Cell Growth Inhibition | Demonstrates high potency in a TP53 wild-type B cell line. | [11] |
| Recommended in vitro concentration range | 10 nM - 1 µM | p53 pathway activation | Effective range for observing on-target effects in most p53-wild-type cell lines. | [4] |
| Recommended in vivo dosage (mouse xenograft) | 75 mg/kg (p.o.) | Tumor regression | Dosage and schedule can be optimized based on the model. | [1] |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
Objective: To qualitatively and quantitatively assess the stabilization of p53 and the upregulation of its downstream target, p21, following Siremadlin treatment.
Methodology:
-
Cell Seeding and Treatment: Seed p53-wild-type (e.g., HCT116, SJSA-1) and p53-mutant/null (e.g., SW480) cells in 6-well plates. Allow cells to adhere overnight. Treat with a dose range of Siremadlin (e.g., 0, 10 nM, 100 nM, 1 µM) for 6 to 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes. Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system. Quantify band intensities using densitometry software.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Disruption of p53-MDM2 Interaction
Objective: To demonstrate that Siremadlin disrupts the physical interaction between p53 and MDM2 in a cellular context.
Methodology:
-
Cell Treatment: Culture p53-wild-type cells to ~80-90% confluency in 10 cm dishes. Treat with Siremadlin (e.g., 1 µM) or vehicle (DMSO) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP Lysis Buffer. Scrape cells and clear the lysate by centrifugation. Reserve a small aliquot of the supernatant as the "input" control.
-
Immunoprecipitation: Incubate 1-2 mg of protein lysate with an anti-p53 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic or agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-4 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins by boiling the beads in Laemmli sample buffer. Run the eluates and the "input" samples on an SDS-PAGE gel and perform a Western blot, probing for both MDM2 and p53. A successful experiment will show MDM2 in the p53-IP lane from vehicle-treated cells, and a significantly reduced amount of MDM2 in the p53-IP lane from Siremadlin-treated cells.[2]
Protocol 3: Cell Viability (XTT) Assay
Objective: To quantitatively assess the effect of Siremadlin on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells (both p53-wild-type and mutant/null) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Siremadlin in culture medium. Add the compounds to the wells and incubate for 24 to 72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent).
-
Incubation: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product using a microplate reader at 450-500 nm, with a reference wavelength of ~660 nm.[12]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: On-target signaling pathway of Siremadlin.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Experimental workflow for a Co-Immunoprecipitation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Results from a First-in-Human Phase I Study of Siremadlin (this compound) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Improving the therapeutic index of HDM201 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the MDM2 inhibitor, HDM201 (Siremadlin), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] It binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: What is the key difference between pulsed high-dose and continuous low-dose this compound treatment?
A2: The dosing regimen of this compound determines the primary cellular outcome.[3][4]
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Continuous low-dose exposure typically leads to the induction of p21, resulting in cell-cycle arrest and a delayed apoptotic response.[3][4]
-
Pulsed high-dose treatment is associated with a marked induction of PUMA, leading to a rapid onset of apoptosis.[3][4]
This differential engagement of the p53 pathway allows for distinct therapeutic strategies.
Q3: What are the common dose-limiting toxicities observed with this compound in preclinical models?
A3: The most frequently observed dose-limiting toxicities are hematological, specifically neutropenia and thrombocytopenia.[1][5] This is considered an on-target effect due to the activation of p53 in hematopoietic progenitor cells.[1] Gastrointestinal issues have also been noted.[6]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[7][8] For in vivo oral administration, this compound can be freshly dissolved in a vehicle such as 0.5% w/v methylcellulose in a phosphate buffer.[7] Another suggested formulation for in vivo use involves dissolving a DMSO stock solution in a mixture of PEG300, Tween80, and water, or in corn oil.[2] It is crucial to use fresh DMSO, as moisture can reduce solubility.[2]
Troubleshooting Guides
In Vitro Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular activity (e.g., unexpected high IC50) | 1. Compound inactivity: Improper storage or handling of this compound. 2. Cell line resistance: The cell line may have a mutated or deficient p53 pathway. 3. Suboptimal assay conditions: Incorrect seeding density, incubation time, or assay methodology. | 1. Ensure this compound is stored correctly (e.g., at -20°C) and protected from light. Prepare fresh dilutions from a validated stock for each experiment. 2. Verify the p53 status of your cell line. This compound is most effective in p53 wild-type cells. 3. Optimize cell seeding density to ensure logarithmic growth during the experiment. For IC50 determination, a 72-hour incubation is common.[2] Use a validated cell viability assay like MTT or resazurin, ensuring appropriate controls are included.[9][10][11] |
| High variability between replicates | 1. Pipetting inconsistency: Inaccurate or inconsistent dispensing of compound or cells. 2. Edge effects in multi-well plates: Evaporation from wells on the plate edges can concentrate the compound and affect cell growth. 3. Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. | 1. Calibrate pipettes regularly and use consistent pipetting techniques. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. 3. Visually inspect the wells for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is kept low (typically <0.5%). |
In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive toxicity (e.g., significant weight loss, severe thrombocytopenia) | 1. Dose is too high for the specific animal model: Sensitivity to this compound can vary between different strains and species. 2. Inappropriate dosing schedule: A continuous daily dosing regimen may not be well-tolerated. | 1. Reduce the dose of this compound. Refer to established dosing regimens in similar models (see table below). 2. Consider an intermittent dosing schedule (e.g., twice weekly) which may improve the therapeutic index.[7] 3. For thrombocytopenia, co-administration with agents like thalidomide has been shown to mitigate this side effect in mouse models of immune thrombocytopenia, though this is an experimental approach.[12] |
| Lack of tumor regression | 1. Suboptimal dosing or schedule: The dose and schedule may not be sufficient to induce a robust anti-tumor response. 2. Tumor model resistance: The tumor model may have inherent resistance mechanisms to p53 activation. 3. Acquired resistance: Tumors may develop resistance during treatment. | 1. Increase the dose or consider a pulsed high-dose regimen to promote apoptosis.[3][4] 2. Confirm the p53 wild-type status of the xenograft or syngeneic tumor model. 3. Consider combination therapies. Combining this compound with agents like BCL-2 inhibitors (e.g., venetoclax) has shown synergistic effects in preclinical models.[13] |
Data Presentation
Preclinical In Vivo Dosing Regimens for this compound
| Animal Model | Dosing Regimen | Observed Outcome | Reference |
| Rat (SJSA-1 Xenograft) | 5 mg/kg daily for 14 days | Complete tumor regression | [3] |
| Rat (SJSA-1 Xenograft) | Single dose of 27 mg/kg | Tumor regression | [3] |
| Mouse | 40 mg/kg daily | Tumor growth inhibition | [7] |
| Mouse | 100 mg/kg twice a week | Tumor growth inhibition | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle control with the same final concentration of DMSO.
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Treatment: Replace the old medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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Viability Assessment: Use a standard cell viability assay such as MTT or resazurin following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9][14]
Protocol 2: Western Blot for p21 and PUMA Induction
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., continuous low dose for p21, pulsed high dose for PUMA).
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Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH).
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Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Pharmacodynamic Biomarker Analysis (GDF-15)
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Sample Collection: Collect serum or plasma samples from treated and control animals at specified time points post-HDM201 administration (e.g., 24 hours).
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ELISA Assay: Use a commercially available ELISA kit for GDF-15 (e.g., from R&D Systems).[15]
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Procedure: Follow the manufacturer's protocol for the ELISA, including sample dilution, incubation with capture and detection antibodies, and addition of substrate.
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Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
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Analysis: Calculate the concentration of GDF-15 based on a standard curve and determine the fold increase relative to baseline or vehicle-treated controls.[15]
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: Preclinical evaluation workflow for this compound.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Thalidomide prevents antibody-mediated immune thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HDM201 vs. Nutlin-3a: A Comparative Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. The stability and activity of p53 are tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2. This has led to the development of small molecule inhibitors that disrupt the p53-MDM2 interaction, thereby reactivating p53. This guide provides a detailed comparison of two such inhibitors: HDM201 (Siremadlin), a second-generation compound currently in clinical trials, and nutlin-3a, a well-characterized predecessor.
Mechanism of Action: Restoring p53 Function
Both this compound and nutlin-3a are potent and selective inhibitors of the MDM2-p53 interaction.[1] They function by binding to the p53-binding pocket of the MDM2 protein, preventing it from targeting p53 for proteasomal degradation.[1] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, where it can then transcriptionally activate its downstream target genes. These target genes orchestrate a range of cellular responses, including cell cycle arrest, primarily through the induction of p21, and apoptosis, mediated by proteins such as PUMA and BAX.[2]
While both molecules share this fundamental mechanism, differences in their chemical structure lead to variations in potency, selectivity, and pharmacokinetic properties. This compound is reported to be a more potent and selective MDM2 inhibitor compared to nutlin-3a.[3]
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and nutlin-3a in various cancer cell lines, demonstrating their anti-proliferative activity. It is important to note that these values are derived from different studies and direct comparison should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SJSA-1 | Osteosarcoma | Not explicitly stated, but potent growth inhibition shown | |
| Nutlin-3a | HCT116 p53+/+ | Human Colorectal Carcinoma | 1.6 | [4] |
| Nutlin-3a | MCF7 | Human Breast Adenocarcinoma | 8.6 | [4] |
| Nutlin-3a | B16-F10 p53+/+ | Mouse Melanoma | 3.5 | [4] |
| Nutlin-3a | MDA-MB-231 | Triple-Negative Breast Cancer | 22.13 ± 0.85 | [5] |
| Nutlin-3a | MDA-MB-436 | Triple-Negative Breast Cancer | 27.69 ± 3.48 | [5] |
| Nutlin-3a | MDA-MB-468 | Triple-Negative Breast Cancer | 21.77 ± 4.27 | [5] |
Signaling Pathway and Experimental Workflow
Caption: MDM2-p53 signaling pathway and points of intervention by this compound and Nutlin-3a.
Caption: General experimental workflow for comparing the efficacy of this compound and Nutlin-3a.
Key Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (p53 wild-type)
-
This compound and Nutlin-3a
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and nutlin-3a in complete culture medium. Replace the existing medium with the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[7]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins (e.g., p53, MDM2, p21) following treatment.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the relative protein expression levels, normalized to the loading control.[2][4]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of MDM2 Inhibitors: Unveiling the Efficacy of HDM201 and RG7388
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in wild-type (WT) p53 cancers. This guide provides a comprehensive comparison of two leading small molecule MDM2 inhibitors, HDM201 (Siremadlin) and RG7388 (Idasanutlin), for researchers, scientists, and drug development professionals. By objectively presenting preclinical data, this report aims to facilitate informed decisions in the advancement of novel cancer therapeutics.
Mechanism of Action: Restoring the Guardian of the Genome
Both this compound and RG7388 are potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[1] In many cancers with functional p53, the MDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressive activities through ubiquitin-mediated degradation.[2] By binding to the p53-binding pocket of MDM2, these inhibitors prevent this interaction, thereby stabilizing and activating p53.[1][2] This restoration of p53 function leads to the induction of cell cycle arrest, apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth in cancer cells harboring wild-type p53.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and RG7388 from various preclinical studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may have varied.
Table 1: Biochemical and In Vitro Potency
| Parameter | This compound (Siremadlin) | RG7388 (Idasanutlin) | Reference(s) |
| MDM2 Binding Affinity (Ki) | 0.21 nM | Not Reported | [3] |
| p53-MDM2 Interaction IC50 | 0.21 nM (TR-FRET) | 6 nM (HTRF) | [4][5] |
| Cell Growth Inhibition (GI50/IC50) | SJSA-1 (Osteosarcoma): 38 nM (GI50) | SJSA-1, RKO, HCT116 (average): 30 nM (IC50) | [4][6] |
| MOLM-13 (AML): 0.03 µM (GI80-Cont) | 5-8F (Nasopharyngeal Carcinoma): ~2 µM (IC50, 24h) | [7] | |
| B-cell lines (sensitive): ≤ 146 nM (IC50) | Neuroblastoma cell lines (p53-wt): >200-fold difference vs. p53-mutant | [8][9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Nasopharyngeal Carcinoma | 5-8F | RG7388 | 25 mg/kg, oral, every other day | Significant inhibition | [2] |
| Neuroblastoma | NGP | RG7388 | Daily for 2 weeks | 59% | [2] |
| Neuroblastoma | SH-SY5Y | RG7388 | Daily for 2 weeks | 67% | [2] |
| Childhood Sarcoma (Rhabdomyosarcoma) | Rh18 | RG7388 | 80 mg/kg daily x 5 + 20 Gy XRT | Complete regression, no regrowth at 20 weeks | [10] |
| Gastrointestinal Stromal Tumor (p53 WT) | GIST-T1 | This compound | Not specified | Significant reduction in tumor volume and weight | [2] |
| Osteosarcoma | SJSA-1 | This compound | Intermittent high-dose and continuous low-dose | Complete and sustained tumor regression | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of MDM2 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Treat the cells with a serial dilution of the test compound (e.g., this compound or RG7388) and incubate for a specified period (e.g., 72 hours).[13]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[14]
-
Resuspend the cells in Annexin V binding buffer.[14]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[14]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor activity of a compound in a living organism.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).[2]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.[2]
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the test compound (e.g., this compound or RG7388) and vehicle control according to the predetermined dose and schedule (e.g., oral gavage).[2]
-
Continue to monitor tumor volume and the general health of the mice throughout the study.[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot, immunohistochemistry).[2]
Summary and Conclusion
Both this compound and RG7388 are highly potent MDM2 inhibitors that effectively reactivate the p53 pathway, leading to anti-tumor effects in preclinical models of various cancers. Based on the available data, this compound appears to exhibit a remarkably high binding affinity for MDM2 in the picomolar range.[3][15] RG7388, a second-generation MDM2 inhibitor, has demonstrated significant potency and selectivity in a variety of cancer cell lines and in vivo models.
The choice between these two compounds for further research and development may depend on specific factors such as the cancer type being investigated, the desired pharmacokinetic profile, and the potential for combination therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and execute further comparative studies to fully elucidate the relative efficacy and therapeutic potential of this compound and RG7388.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
A Brighter Horizon for Liposarcoma Treatment: The Synergistic Combination of HDM201 and CDK4/6 Inhibitors
For Immediate Release
A promising new therapeutic strategy is emerging for patients with well-differentiated/dedifferentiated liposarcoma (WD/DDLS), a rare and aggressive cancer. The combination of HDM201 (siremadlin), an MDM2 inhibitor, and a CDK4/6 inhibitor has demonstrated encouraging antitumor activity in recent clinical trials, offering a targeted approach for this challenging disease. This guide provides a comprehensive comparison of this combination therapy with alternative treatments, supported by the latest experimental data for researchers, scientists, and drug development professionals.
Liposarcomas are characterized by the co-amplification of the MDM2 and CDK4 genes, which leads to the inactivation of two critical tumor suppressor pathways, p53 and Rb, respectively.[1][2] this compound is a potent and selective inhibitor of the p53-MDM2 interaction, while CDK4/6 inhibitors, such as ribociclib and palbociclib, block the activity of cyclin-dependent kinases 4 and 6.[2][3] Preclinical studies have suggested a synergistic effect when these two classes of drugs are combined, providing a strong rationale for their clinical investigation in liposarcoma.[2][4]
Clinical Efficacy: A Head-to-Head Look
The combination of this compound and a CDK4/6 inhibitor has shown promising results in early-phase clinical trials. A phase Ib study of siremadlin plus ribociclib in patients with advanced WD/DDLS demonstrated manageable toxicity and preliminary signs of antitumor activity.[1][2][5] The following tables summarize the key efficacy data from this combination trial and compare it with single-agent CDK4/6 inhibitor therapies in liposarcoma.
| Clinical Trial | Treatment | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase Ib (NCT02343172) [1][2][5] | Siremadlin (this compound) + Ribociclib | Advanced WD/DDLS | 4% (3/74 patients with partial response) | 55.4% (41/74 patients with stable disease or partial response) | 2.1 - 4.8 months (across different regimens) | Not Reported |
| MEGAMOST Phase II [3] | Siremadlin (this compound) + Ribociclib | Advanced MDM2/CDK4-amplified Liposarcoma (n=17) | Two late responses | 78.9% (3-month PFS rate) | 8.3 months | 23.0 months |
| Phase II (NCT01209598) [6] | Palbociclib | Advanced WD/DDLS | 1 complete response | 57.2% (PFS rate at 12 weeks) | 17.9 weeks | Not Reported |
| Phase II (SAR-096) [7][8][9] | Ribociclib + Everolimus | Advanced DDLPS | 10% (2/19 patients with partial response) | 55% (11/19 patients with stable disease) | 15.4 weeks | 20.2 months |
Safety and Tolerability Profile
The combination of this compound and ribociclib has a manageable safety profile, with hematologic toxicities being the most common dose-limiting events.
| Clinical Trial | Treatment | Common Grade ≥3 Adverse Events |
| Phase Ib (NCT02343172) [1][2][5] | Siremadlin (this compound) + Ribociclib | Hematologic events (thrombocytopenia, neutropenia) |
| MEGAMOST Phase II [3] | Siremadlin (this compound) + Ribociclib | Thrombocytopenia (12%), Anemia (8%), Nausea (6%) |
| Phase II (NCT01209598) [6] | Palbociclib | Neutropenia (Grade 3: 33%, Grade 4: 3%) |
| Phase II (SAR-096) [7][8][9] | Ribociclib + Everolimus | Lymphopenia (24%), Neutropenia (33%) |
Unveiling the Mechanism of Action
The synergistic effect of combining this compound and a CDK4/6 inhibitor stems from their complementary mechanisms of action, which simultaneously reactivate two key tumor suppressor pathways.
Preclinical Evidence of Synergy
The rationale for combining MDM2 and CDK4/6 inhibitors is supported by robust preclinical data demonstrating a synergistic antitumor effect in liposarcoma models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel p53-MDM2 Inhibitor Plus Ribociclib Demonstrates Anticancer Activity in Liposarcoma Subset - The ASCO Post [ascopost.com]
- 4. Combined targeting of MDM2 and CDK4 is synergistic in dedifferentiated liposarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Targeting of MDM2 and CDK4/6 with Siremadlin and Ribociclib for the Treatment of Patients with Well-Differentiated or Dedifferentiated Liposarcoma: Results from a Proof-of-Concept, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 Trial of the CDK4 inhibitor Palbociclib (PD0332991) at 125 mg dose in Well-Differentiated or Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SAR-096: Phase II Clinical Trial of Ribociclib in Combination with Everolimus in Advanced Dedifferentiated Liposarcoma (DDL) and Leiomyosarcoma (LMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: HDM201 (Siremadlin) vs. Other Key MDM2 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the clinical-stage MDM2 inhibitor HDM201 (siremadlin) against other notable inhibitors targeting the MDM2-p53 axis. This analysis is supported by preclinical and clinical data to inform research and development decisions.
The interaction between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers where p53 remains wild-type, the overexpression of MDM2 effectively silences p53's tumor-suppressive functions.[1] Consequently, small-molecule inhibitors that disrupt the MDM2-p53 interaction have emerged as a promising therapeutic strategy to reactivate p53.[1] This guide focuses on a head-to-head comparison of this compound (siremadlin) with other key clinical-stage MDM2 inhibitors: navtemadlin (KRT-232), alrizomadlin (APG-115), milademetan (DS-3032), and idasanutlin (RG7388).
Quantitative Comparison of Preclinical Data
To facilitate a direct comparison, the following tables summarize the available preclinical data for these MDM2 inhibitors, focusing on their binding affinity to MDM2 and their potency in various cancer cell lines.
Table 1: MDM2 Binding Affinity
| Compound (Development Code) | Target | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| This compound (Siremadlin) | MDM2 | 0.21 nM[2] | 0.13 nM[3] |
| Navtemadlin (KRT-232/AMG-232) | MDM2 | 0.045 nM[4] | 0.6 nM[4] |
| Alrizomadlin (APG-115) | MDM2 | <1 nM[5] | 3.8 nM[5] |
| Milademetan (DS-3032) | MDM2 | Not Reported | Not Reported |
| Idasanutlin (RG7388) | MDM2 | Not Reported | 6 nM[6] |
Table 2: Cellular Potency (IC₅₀) in p53 Wild-Type Cancer Cell Lines
| Compound | SJSA-1 (Osteosarcoma) | HCT-116 (Colorectal) | SH-SY5Y (Neuroblastoma) | LAN-5 (Neuroblastoma) | Nalm-6 (B-cell Leukemia) |
| This compound (Siremadlin) | Not Reported | Not Reported | Not Reported | Not Reported | Sensitive (IC₅₀ ≤ 146 nM for TP53 wild-type)[7] |
| Navtemadlin (KRT-232/AMG-232) | 9.1 nM[4] | 10 nM[4] | Not Reported | Not Reported | Not Reported |
| Alrizomadlin (APG-115) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Milademetan (DS-3032) | Not Reported | Not Reported | 17.7 nM[8] | 44.1 nM[8] | Not Reported |
| Idasanutlin (RG7388) | Apoptosis induced at 300 nM[9] | 10 nM[9] | Not Reported | Not Reported | Sensitive (EC₅₀ = 74nM)[10] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models provide crucial insights into the potential therapeutic efficacy of these inhibitors.
-
This compound (Siremadlin): Demonstrates robust and sustained tumor regression in multiple xenograft models of p53 wild-type human cancers when administered orally.[11] Different dosing schedules, including daily low-dose and intermittent high-dose regimens, have shown comparable long-term efficacy.[12]
-
Navtemadlin (KRT-232/AMG-232): Oral administration significantly inhibits tumor growth in murine xenograft models with wild-type TP53.[13] Efficacy is particularly pronounced in models with MDM2 amplification, where a lower dose (25 mg/kg) extended survival compared to non-amplified models (100 mg/kg).[14][15]
-
Alrizomadlin (APG-115): Oral administration has been shown to lead to complete and durable tumor regression in some xenograft models.[5] For instance, at a dose of 100 mg/kg daily, it enhances the antitumor effect of radiation in gastric adenocarcinoma xenografts.[16]
-
Milademetan (DS-3032): Oral administration at 50 mg/kg has been shown to delay tumor growth and improve survival in mice with neuroblastoma xenografts expressing functional TP53.[8][17]
-
Idasanutlin (RG7388): Oral administration at 25 mg/kg has been shown to cause tumor growth inhibition and regression in a mouse SJSA-1 human osteosarcoma xenograft model.[6] Daily treatment at 50 and 80 mg/kg/day inhibited tumor growth in three wild-type p53 non-small cell lung cancer patient-derived xenograft (PDX) models.[18]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: The p53-MDM2 negative feedback loop and the mechanism of MDM2 inhibitors.
Caption: A typical experimental workflow for the discovery and development of MDM2 inhibitors.
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in this guide is provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is commonly used to determine the binding affinity of inhibitors to MDM2.[19][20][21]
-
Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unbound, the small peptide tumbles rapidly, resulting in low polarization. When bound to MDM2, the complex tumbles slower, increasing the polarization.
-
Reagents:
-
Purified recombinant human MDM2 protein.
-
A fluorescently labeled (e.g., with Rhodamine) synthetic peptide derived from the p53 transactivation domain.[22]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).[6]
-
Test compounds (MDM2 inhibitors) at various concentrations.
-
-
Procedure:
-
The fluorescently labeled p53 peptide and MDM2 protein are incubated together to form a complex.
-
The test compound is added in a serial dilution.
-
The mixture is incubated to allow the inhibitor to compete with the labeled peptide for binding to MDM2.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.[22]
-
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor that displaces 50% of the bound fluorescent peptide, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.[23]
-
Principle:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the MDM2 inhibitor or vehicle control (e.g., DMSO) for a specified period (typically 24-72 hours).[23]
-
For the MTT assay, MTT reagent is added, followed by an incubation period and then a solubilizing agent. Absorbance is read on a microplate reader.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, and luminescence is measured with a luminometer.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from dose-response curves.
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as p21, confirming the on-target effect of the MDM2 inhibitors.
-
Procedure:
-
Cancer cells are treated with the MDM2 inhibitor at various concentrations and for different time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression upon treatment with the inhibitor.
In Vivo Xenograft Tumor Model
These studies assess the anti-tumor efficacy of MDM2 inhibitors in a living organism.[24]
-
Procedure:
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[24]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[24]
-
Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The MDM2 inhibitor is administered (e.g., by oral gavage) according to a predetermined dose and schedule. The control group receives a vehicle.[24]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Conclusion
This compound (siremadlin) and other MDM2 inhibitors like navtemadlin, alrizomadlin, milademetan, and idasanutlin have all demonstrated potent preclinical activity in disrupting the MDM2-p53 interaction, leading to p53 pathway activation and anti-tumor effects in p53 wild-type cancers. While all these compounds show promise, subtle differences in their binding affinities, cellular potencies, and in vivo efficacy profiles may influence their clinical development and eventual therapeutic application. The choice of a particular inhibitor for further investigation may depend on the specific cancer type, the genetic background of the tumor (e.g., MDM2 amplification status), and the desired pharmacokinetic and safety profile. The provided data and experimental protocols serve as a valuable resource for researchers in the field of p53-targeted cancer therapy.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound (NVP-HDM201, Siremadlin) | p53-MDM2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Milademetan | Mdm2 | TargetMol [targetmol.com]
- 18. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Comparison Guide: Validating the On-Target Effects of HDM201 in a New Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of HDM201 (Siremadlin), a potent and selective inhibitor of the p53-MDM2 interaction. By objectively comparing its performance with alternatives and providing detailed experimental protocols, this document serves as a practical resource for confirming the mechanism of action in novel cellular contexts.
Introduction to this compound and On-Target Validation
This compound is a second-generation small molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 (MDM2).[1][2] In cancer cells with wild-type (WT) TP53, MDM2 is often overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53.[1][2][3] This activation of p53's transcriptional duties can induce cell cycle arrest, apoptosis, and senescence, making it a promising anti-cancer strategy.[1][4]
Validating that the observed cellular effects of this compound are indeed due to its intended mechanism—the inhibition of the p53-MDM2 interaction—is a critical step when characterizing its activity in a new cell line. This process ensures that downstream results are correctly interpreted and provides confidence in the compound's specificity.
The p53-MDM2 Signaling Pathway
The diagram below illustrates the core p53-MDM2 regulatory loop and the mechanism of action for an MDM2 inhibitor like this compound. Under normal, unstressed conditions, MDM2 keeps p53 levels low. This compound blocks this interaction, unleashing the tumor-suppressive functions of p53.
Experimental Validation Workflow
A multi-pronged approach is essential for robust validation. The workflow should confirm the biochemical interaction, the downstream pathway activation, and the resulting cellular phenotype. This guide proposes a series of experiments comparing this compound with a vehicle control and a well-established first-generation MDM2 inhibitor, Nutlin-3a, for benchmarking.[5][6] The specificity of this compound is confirmed by testing in parallel on a cell line harboring a mutant or null TP53 gene, where the compound is expected to have minimal effect.[3][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are provided as a standard reference.
Cell Culture and Treatment
-
Cell Lines:
-
Test Line: A TP53 wild-type human cancer cell line (e.g., SJSA-1 osteosarcoma, MCF-7 breast cancer).
-
Control Line: A TP53 mutant or null human cancer cell line (e.g., Saos-2 osteosarcoma, MDA-MB-231 breast cancer).
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Nutlin-3a in DMSO. Serially dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Plate cells and allow them to adhere for 24 hours. Replace the medium with a fresh medium containing the vehicle (DMSO), this compound, or Nutlin-3a at various concentrations.
Western Blot for Pathway Activation
-
Lysate Preparation: After 24 hours of treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Target Engagement
-
Lysate Preparation: After 6-8 hours of treatment, lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G agarose beads. Incubate 500-1000 µg of protein lysate with an anti-MDM2 antibody overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to pull down the antibody-protein complexes.
-
Washing & Elution: Wash beads extensively to remove non-specific binding. Elute bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-p53 antibody to detect co-precipitated p53. Use an anti-MDM2 antibody on a separate blot to confirm successful immunoprecipitation of the target.
Cell Viability Assay
-
Plating: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat cells with a range of concentrations of this compound or Nutlin-3a.
-
Incubation: Incubate for 72 hours.[2]
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure luminescence or absorbance according to the manufacturer's protocol.
-
Analysis: Normalize data to the vehicle-treated control and calculate IC50 values using non-linear regression analysis.
Data Presentation and Interpretation
The following table summarizes hypothetical data from the proposed experiments, illustrating the expected on-target signature of this compound.
| Parameter | Cell Line | Vehicle (DMSO) | This compound (1 µM) | Nutlin-3a (10 µM) |
| Cell Viability (IC50) | SJSA-1 (p53-WT) | N/A | 0.1 µM | 1.5 µM |
| Saos-2 (p53-Null) | N/A | > 20 µM | > 20 µM | |
| p53 Protein Level | SJSA-1 (p53-WT) | 1.0x | 8.5x | 6.2x |
| (Relative Fold Change) | Saos-2 (p53-Null) | 0.0x | 0.0x | 0.0x |
| p21 Protein Level | SJSA-1 (p53-WT) | 1.0x | 12.3x | 9.8x |
| (Relative Fold Change) | Saos-2 (p53-Null) | 1.0x | 1.1x | 1.0x |
| p53-MDM2 Interaction | SJSA-1 (p53-WT) | 100% | 15% | 28% |
| (% of Control by Co-IP) | Saos-2 (p53-Null) | N/A | N/A | N/A |
Interpretation of Results:
-
Potency and Selectivity: this compound demonstrates potent, sub-micromolar cytotoxicity in the p53-WT SJSA-1 cell line, while showing minimal effect in the p53-null Saos-2 line. This p53-dependent activity is the hallmark of an on-target MDM2 inhibitor.[3][4] The lower IC50 value compared to Nutlin-3a suggests higher potency.
-
Target Engagement: The Co-IP results show a significant reduction in the amount of p53 that co-precipitates with MDM2 after this compound treatment, providing direct evidence that the compound disrupts this protein-protein interaction in the cell.
-
Pathway Activation: The Western blot data confirms that disrupting the p53-MDM2 interaction leads to a robust accumulation of p53 protein.[3] This stabilization results in the transcriptional activation of downstream targets, evidenced by the sharp increase in p21 protein levels.[3][8] This effect is absent in the p53-null cells, confirming the pathway dependency.
Conclusion
By following this structured comparison guide, researchers can rigorously and efficiently validate the on-target effects of this compound in any new p53 wild-type cell line. The combination of biochemical, pathway, and phenotypic assays provides a robust body of evidence to confirm that this compound functions by disrupting the p53-MDM2 interaction, leading to p53-dependent cell death. This validation is a foundational step for any further investigation into the therapeutic potential of this compound in new cancer models.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Defeating Drug Resistance: A Comparative Guide to HDM201 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of drug resistance remains a critical hurdle in cancer therapy. HDM201 (Siremadlin), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, has shown promise in reactivating the tumor suppressor p53 pathway in cancer cells with wild-type TP53. However, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies. This guide provides a comparative overview of this compound combination therapies, with a focus on preventing or overcoming drug resistance, supported by experimental data and detailed protocols.
The Rationale for Combination Therapy
This compound monotherapy effectively induces cell cycle arrest and apoptosis in TP53 wild-type cancer cells by disrupting the negative regulation of p53 by MDM2.[1] However, tumors can develop resistance to MDM2 inhibitors through various mechanisms, most notably via the acquisition of TP53 mutations.[2][3][4][5] Combination therapy aims to enhance therapeutic efficacy and circumvent resistance by targeting multiple, often complementary, signaling pathways.[6] This approach can lead to synergistic tumor cell killing, reduce the likelihood of resistant clone emergence, and potentially allow for lower, less toxic doses of individual agents.
Comparative Efficacy of this compound Combination Therapies
Preclinical and clinical studies are investigating this compound in combination with various targeted agents. This section compares the efficacy of this compound with MEK inhibitors, FLT3 inhibitors, and CDK4/6 inhibitors.
This compound and MEK Inhibitors (e.g., Trametinib)
The combination of this compound with MEK inhibitors, such as trametinib, has demonstrated synergistic effects in preclinical models of melanoma and other MAPK-driven cancers.[7][8][9] The rationale for this combination lies in the dual targeting of the p53 and MAPK pathways, which are critical for melanoma cell proliferation and survival.[8]
Quantitative Data Summary: this compound + Trametinib in A375 Melanoma Cells
| Assay | Metric | This compound (monotherapy) | Trametinib (monotherapy) | This compound + Trametinib (combination) | Synergy Score | Reference |
| Cytotoxicity (MTS Assay) | IC50 | ~100 nM | ~5 nM | IC50 of each drug decreased | ZIP: >10, Loewe: >10, HAS: >10, Bliss: >10 | [7] |
| Cytotoxicity (RealTime-Glo Assay) | Drug Interaction | - | - | Increased cytotoxicity | δ score (ZIP, Loewe, HAS, Bliss models) indicated synergy | [7] |
| In Vivo Xenograft (A375) | Tumor Growth Inhibition | Moderate | Moderate | Significantly enhanced | Not specified | [10] |
This compound and FLT3 Inhibitors (e.g., Midostaurin)
In acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD), a common and aggressive mutation, the combination of this compound with the FLT3 inhibitor midostaurin has shown enhanced and specific activity against FLT3-ITD positive, TP53 wild-type AML cells.[6][11]
Quantitative Data Summary: this compound + Midostaurin in FLT3-ITD AML Cells
| Cell Line | Metric | This compound (50nM) | Midostaurin (50nM) | This compound (50nM) + Midostaurin (50nM) | Reference |
| FLT3-ITD/TP53wt/NPM1wt | % Loss of Cell Viability (24h) | ~20% | ~25% | ~40% | [11] |
This compound and CDK4/6 Inhibitors (e.g., Ribociclib)
The co-amplification of MDM2 and CDK4 is a hallmark of well-differentiated and dedifferentiated liposarcoma.[12] This provides a strong rationale for combining this compound with a CDK4/6 inhibitor like ribociclib. Preclinical studies have demonstrated synergistic antitumor activity of this combination in liposarcoma models.[12]
Quantitative Data Summary: this compound + Ribociclib in Liposarcoma
| Model | Metric | This compound (monotherapy) | Ribociclib (monotherapy) | This compound + Ribociclib (combination) | Synergy | Reference |
| DDLPS In Vivo Model | Antitumor Activity | Moderate | Moderate | Synergistic | Combination Index < 0.7 | [12] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound combination therapies stem from the interplay of distinct but interconnected signaling pathways.
Caption: Signaling pathways targeted by this compound and its combination partners.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound combination therapies.
In Vitro Cell Viability and Synergy Assays
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergistic interactions.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plate Preparation: Cells are seeded in 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A dose-response matrix is created by adding serial dilutions of this compound and the combination partner, both alone and in combination, to the cell plates.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or a real-time glow assay (e.g., RealTime-Glo™ MT Cell Viability Assay).
-
Data Analysis: The dose-response curves for each drug and the combination are generated. Synergy is calculated using models such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model, often utilizing software like SynergyFinder or Combenefit.[7]
Caption: Workflow for in vitro cell viability and synergy assays.
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of this compound combination therapy in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, this compound monotherapy, combination drug monotherapy, and this compound combination therapy).[13]
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is also monitored for signs of toxicity.[13]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the antitumor efficacy between the different treatment groups.
Caption: Workflow for in vivo xenograft model studies.
Overcoming Resistance with Combination Therapy
A primary goal of combination therapy is to overcome or prevent the emergence of drug resistance. The combination of this compound with other targeted agents can address resistance mechanisms at multiple levels.
Caption: How combination therapies can address this compound resistance.
Conclusion
This compound combination therapy represents a promising strategy to enhance antitumor efficacy and overcome drug resistance in TP53 wild-type cancers. The synergistic interactions observed with MEK inhibitors, FLT3 inhibitors, and CDK4/6 inhibitors in preclinical models provide a strong rationale for their continued investigation in clinical settings. The selection of an appropriate combination partner should be guided by the specific genetic and molecular characteristics of the tumor type. Further research is warranted to optimize dosing schedules, manage potential toxicities, and identify predictive biomarkers to guide patient selection for these innovative combination therapies.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Drug resistance to inhibitors of the human double minute-2 E3 ligase is mediated by point mutations of p53, but can be overcome with the p53 targeting agent RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. haematologica.org [haematologica.org]
- 7. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATM Dependent DUSP6 Modulation of p53 Involved in Synergistic Targeting of MAPK and p53 Pathways with Trametinib and MDM2 Inhibitors in Cutaneous Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
In Vitro Showdown: HDM201 Demonstrates Potent Anti-Cancer Activity in Preclinical Studies
For Immediate Release
Basel, Switzerland – December 14, 2025 – In a comprehensive review of preclinical in vitro studies, the novel MDM2 inhibitor HDM201 (Siremadlin) has demonstrated significant efficacy against various cancer cell lines, particularly those harboring wild-type TP53. This guide provides a detailed comparison of the in vitro performance of this compound against standard chemotherapy agents, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
This compound is a small molecule inhibitor that targets the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with functional p53, MDM2 can tag p53 for degradation, thereby promoting cancer cell survival. By blocking this interaction, this compound stabilizes p53, leading to cell cycle arrest and apoptosis.[1][2][3] This mechanism of action makes this compound a promising therapeutic agent for TP53 wild-type cancers.
Efficacy of this compound in Hematological Malignancies
A key area of investigation for this compound has been in hematological cancers, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). In vitro studies have consistently shown that this compound is highly effective in reducing the viability of TP53 wild-type leukemia cells.
One study highlighted that in three different TP53 wild-type B-cell leukemia cell lines, this compound exhibited potent growth inhibition with IC50 values of 146 nM or less.[2] In contrast, cell lines with mutant or null TP53 were largely unaffected, even at high concentrations.[2] This underscores the dependency of this compound's efficacy on a functional p53 pathway.
While direct head-to-head in vitro comparisons with standard-of-care chemotherapies in the same study are limited, we can analyze data from separate studies to provide context. For instance, in AML cell lines, the standard chemotherapy agent Cytarabine (Ara-C) shows a wide range of IC50 values depending on the cell line's resistance profile. Some studies have reported IC50 values for Cytarabine in sensitive AML cell lines to be in the nanomolar to low micromolar range. It is important to note that direct comparison of these values is challenging due to variations in experimental conditions across different studies.
| Drug | Cancer Type | Cell Line(s) | Key Efficacy Metric (IC50) | Reference |
| This compound | B-cell Leukemia | Nalm-6 (TP53+/+) | 146 ± 20 nM | [4] |
| This compound | B-cell Leukemia | Nalm-6 (TP53+/-) | 123 ± 22 nM | [4] |
| Cytarabine | AML | Various sensitive cell lines | Varies (nM to low µM range) | [5][6] |
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the activation of the p53 signaling pathway. The following diagram illustrates this process.
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
Experimental Protocols
To ensure a standardized understanding of the presented data, the general methodologies for the key in vitro experiments are outlined below.
Cell Viability and Cytotoxicity Assays (e.g., XTT, MTT)
This assay is fundamental for assessing the effect of a compound on cell proliferation and viability.
Caption: General workflow for determining cell viability after drug treatment.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or standard chemotherapy agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
Reagent Addition: A colorimetric reagent such as XTT or MTT is added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance is measured using a plate reader. The absorbance correlates with the number of viable cells.
-
Data Analysis: The data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
Conclusion
The available in vitro data strongly suggest that this compound is a potent and selective inhibitor of cancer cell growth in TP53 wild-type malignancies. Its distinct mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, provides a clear rationale for its development as a targeted therapy. While direct comparative data with standard chemotherapies from single studies are not yet widely available, the potent nanomolar efficacy of this compound in sensitive cell lines positions it as a promising agent. Further head-to-head in vitro studies under identical conditions are warranted to definitively establish its relative potency and to guide the design of future clinical trials, both as a monotherapy and in combination with existing chemotherapy regimens.[7]
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to provide medical advice.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Network perspectives on HDM2 inhibitor chemotherapy combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to HDM201 and Other p53-MDM2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profiles of HDM201 (siremadlin) and other prominent p53-MDM2 inhibitors, supported by experimental data and detailed methodologies.
The interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis. In cancers retaining wild-type TP53, this axis is a prime therapeutic target. Small molecule inhibitors designed to disrupt the p53-MDM2 interaction, such as this compound, aim to unleash the tumor-suppressive functions of p53. However, the emergence of drug resistance poses a significant clinical challenge. This guide delves into the mechanisms of resistance, with a focus on cross-resistance between this compound and other inhibitors in its class.
The p53-MDM2 Signaling Pathway and the Onset of Resistance
The p53-MDM2 pathway operates on a negative feedback loop. Under normal conditions, MDM2 keeps p53 levels in check through ubiquitination and proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate downstream pathways leading to cell cycle arrest or apoptosis. p53-MDM2 inhibitors function by mimicking the p53 peptide, binding to MDM2 and preventing it from targeting p53.
However, cancer cells can evade this therapeutic strategy primarily through the acquisition of mutations in the TP53 gene.[1][2][3][4][5] These mutations often occur in the DNA binding domain of p53, rendering it incapable of transactivating its target genes, thus making the upstream inhibition of MDM2 ineffective. This is the fundamental mechanism driving cross-resistance among different p53-MDM2 inhibitors.
Quantitative Comparison of Cross-Resistance
The primary mechanism of acquired resistance to p53-MDM2 inhibitors is the mutation of TP53, which generally confers cross-resistance to other drugs in the same class.[4][5] The following table summarizes the in vitro potency of this compound and other p53-MDM2 inhibitors in cancer cell lines with varying p53 status. The significant increase in IC50 values in TP53 mutant cell lines demonstrates the profound impact of p53 status on drug sensitivity and the basis for cross-resistance.
| Inhibitor | Cell Line | Cancer Type | p53 Status | IC50 / GI50 (µM) | Reference |
| This compound (Siremadlin) | SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1 | [6] |
| WM35 | Melanoma | Wild-Type | ~0.2 | [6] | |
| WM35-R | Melanoma | Mutant (Acquired Resistance) | >10 | [6] | |
| SN40R2 | Osteosarcoma | Mutant (Acquired Resistance) | >10 | [6] | |
| Nalm-6 | B-cell Leukemia | Wild-Type | Sensitive | [1] | |
| Nalm-6 (TP53-KO) | B-cell Leukemia | Homozygous Knockout | Resistant | [1] | |
| Nutlin-3a | HCT116 | Colon Carcinoma | Wild-Type | 28.03 ± 6.66 | [7] |
| HCT116 | Colon Carcinoma | p53 Null | 30.59 ± 4.86 | [7] | |
| WM35-R | Melanoma | Mutant (Acquired Resistance) | >10 | [6] | |
| SN40R2 | Osteosarcoma | Mutant (Acquired Resistance) | >10 | [6] | |
| Idasanutlin (RG7388) | HCT116 | Colon Carcinoma | Wild-Type | 4.15 ± 0.31 | [7] |
| HCT116 | Colon Carcinoma | p53 Null | 5.20 ± 0.25 | [7] | |
| WM35-R | Melanoma | Mutant (Acquired Resistance) | >10 | [6] | |
| SN40R2 | Osteosarcoma | Mutant (Acquired Resistance) | >10 | [6] | |
| Milademetan | HCT116 | Colon Carcinoma | Wild-Type | 6.42 ± 0.84 | [7] |
| HCT116 | Colon Carcinoma | p53 Null | 8.44 ± 0.67 | [7] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Generation of Drug-Resistant Cell Lines
A common method to establish drug-resistant cell lines involves continuous exposure to escalating concentrations of the inhibitor.
-
Initial Seeding: Plate the parental cancer cell line (e.g., with wild-type TP53) at a low density in appropriate culture medium.
-
Drug Exposure: After cell adherence, introduce the p53-MDM2 inhibitor (e.g., this compound) at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Dose Escalation: Monitor the cells for growth. Once the cells resume proliferation, passage them and increase the drug concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat the process of monitoring and dose escalation over several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
-
Characterization: Characterize the resistant cell line for the mechanism of resistance, including sequencing the TP53 gene.
Cell Viability Assay (e.g., using WST-1 or similar reagents)
This assay is used to determine the IC50 values of the inhibitors.
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the p53-MDM2 inhibitors (this compound and comparators) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for p53 Pathway Activation
This technique is used to assess the functional consequences of p53-MDM2 inhibition.
-
Cell Treatment: Treat both parental and resistant cells with the p53-MDM2 inhibitors at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The lack of induction of p21 in resistant cells upon treatment is a key indicator of a dysfunctional p53 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Evaluating the Synergistic Potential of HDM201 with Radiotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic potential of HDM201, a potent p53-MDM2 inhibitor, with radiotherapy. While direct preclinical or clinical data for the combination of this compound and radiotherapy is not yet publicly available, this guide draws upon the well-established mechanism of action of this compound and extensive data from other MDM2 inhibitors to build a strong scientific rationale for its potential as a radiosensitizer. This guide also presents a comparative analysis with alternative radiosensitizing agents, namely PARP inhibitors and ATR inhibitors, to provide a broader context for drug development strategies.
The Rationale for Combining this compound with Radiotherapy
This compound (Siremadlin) is a second-generation, highly potent and selective small molecule inhibitor of the p53-MDM2 interaction.[1][2][3] By binding to the p53-binding pocket of MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[1][2] This leads to the activation of the p53 pathway in cancer cells with wild-type TP53, resulting in cell cycle arrest and apoptosis.[1][4]
Radiotherapy, a cornerstone of cancer treatment, induces DNA damage, primarily double-strand breaks (DSBs), in cancer cells. In cells with functional p53, this DNA damage triggers a p53-dependent response, leading to cell cycle arrest to allow for DNA repair or, in the case of overwhelming damage, apoptosis.[5] However, many tumors overexpress MDM2, which dampens the p53 response and contributes to radioresistance.[6][7]
The synergistic potential of combining this compound with radiotherapy is based on the hypothesis that this compound can restore and amplify the p53-mediated response to radiation-induced DNA damage, thereby sensitizing tumor cells to the effects of radiation. This is expected to lead to enhanced tumor cell killing and improved therapeutic outcomes.[8][9]
Preclinical Evidence from other MDM2 Inhibitors as a Surrogate
While specific data for this compound is pending, numerous preclinical studies with other MDM2 inhibitors have demonstrated significant synergistic effects with radiotherapy across various cancer models. These findings provide a strong foundation for the anticipated efficacy of the this compound-radiotherapy combination.
| MDM2 Inhibitor | Cancer Model(s) | Key Findings with Radiotherapy | Reference(s) |
| Navtemadlin (AMG-232/KRT-232) | Soft Tissue Sarcoma, Merkel Cell Carcinoma | Showed promising results in patients with TP53-wild type soft tissue sarcoma when given with preoperative radiotherapy. | [10] |
| PXN727 | Colon Carcinoma (HCT116) | Significantly increased radiosensitivity in p53 wild-type cells, associated with reduced S-phase population and modulation of Hsp70. | [6] |
| Nutlin-3 | Various solid tumors | Sensitizes tumor cells to ionizing radiation in a non-genotoxic manner. | [6] |
These studies consistently demonstrate that MDM2 inhibition can lead to:
-
Increased Radiosensitivity: Lower doses of radiation are required to achieve the same level of cancer cell killing.
-
Enhanced Apoptosis: The combination treatment triggers a more robust apoptotic response in cancer cells.
-
Reduced Clonogenic Survival: The ability of cancer cells to proliferate and form new colonies after treatment is significantly diminished.
Comparison with Alternative Radiosensitizing Agents
To provide a comprehensive perspective, this section compares the proposed synergistic mechanism of this compound with two other major classes of radiosensitizers currently under investigation: PARP inhibitors and ATR inhibitors.
| Feature | This compound (MDM2 Inhibitor) | PARP Inhibitors (e.g., Olaparib) | ATR Inhibitors (e.g., Ceralasertib) |
| Primary Mechanism | p53 pathway activation by inhibiting MDM2-p53 interaction.[1][2] | Inhibition of Poly(ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair.[11][12][13][14][15] | Inhibition of Ataxia Telangiectasia and Rad3-related kinase, a central regulator of the DNA damage response.[16][17][18][19][20] |
| Target Cell Population | Primarily effective in p53 wild-type tumors.[1] | Particularly effective in tumors with homologous recombination deficiency (e.g., BRCA mutations), but also shows broader activity.[12] | Broadly applicable, especially in tumors with high replicative stress or specific DNA repair defects.[16][17] |
| Synergy with Radiotherapy | Enhances radiation-induced apoptosis and cell cycle arrest through p53.[6] | "Synthetic lethality" approach; radiation-induced single-strand breaks are converted to lethal double-strand breaks in the absence of PARP-mediated repair.[11][13] | Abrogates radiation-induced cell cycle checkpoints (G2/M) and inhibits DNA damage repair, forcing cells with damaged DNA into mitosis, leading to cell death.[16][18] |
| Potential Advantages | Highly specific to p53 wild-type tumors, potentially leading to a favorable therapeutic window. | Clinically validated in certain cancer types; oral formulations available.[11] | Potent radiosensitizers with broad potential across different tumor types.[16] |
| Potential Limitations | Efficacy is dependent on the p53 status of the tumor. | Can have hematological toxicities. Resistance mechanisms can emerge.[12] | Early in clinical development; potential for off-target effects and toxicities are still being fully characterized.[16] |
Experimental Protocols for Evaluating Synergy
For researchers planning to investigate the synergistic potential of this compound and radiotherapy, the following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Clonogenic Survival Assay
Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with this compound, radiotherapy, or the combination.
Methodology:
-
Cell Culture: Culture p53 wild-type cancer cells (e.g., SJSA-1, HCT116) in appropriate media.
-
Treatment:
-
Plate cells at a low density in 6-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
After a predetermined incubation period (e.g., 24 hours), irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Include control groups for no treatment, this compound alone, and radiation alone.
-
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation (defined as a cluster of at least 50 cells).
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Plot survival curves and calculate the sensitizer enhancement ratio (SER) or dose enhancement factor (DEF) to quantify the synergistic effect.
-
In Vivo Tumor Growth Delay Assay
Objective: To evaluate the efficacy of this compound and radiotherapy, alone and in combination, in inhibiting tumor growth in a mouse xenograft model.
Methodology:
-
Animal Model: Implant p53 wild-type human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and this compound plus radiotherapy.
-
Administer this compound orally at a predetermined dose and schedule.[2][3]
-
Deliver localized radiotherapy to the tumors.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the time for tumors to reach a specific endpoint volume (e.g., 1000 mm³).
-
Determine the tumor growth delay for each treatment group compared to the control group.
-
Immunofluorescence for DNA Damage (γH2AX Foci)
Objective: To visualize and quantify DNA double-strand breaks in cancer cells following treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, radiation, or the combination.
-
Fixation and Permeabilization:
-
At various time points after treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the combination group indicates enhanced DNA damage.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound and radiotherapy synergy.
Caption: Experimental workflow for evaluating synergy.
Conclusion
The combination of this compound with radiotherapy represents a promising therapeutic strategy for p53 wild-type cancers. Based on the robust preclinical data from other MDM2 inhibitors, this compound is poised to act as a potent radiosensitizer, enhancing the efficacy of radiation therapy by amplifying the p53-mediated tumor suppressor response. Further preclinical studies directly investigating the this compound-radiotherapy combination are warranted to confirm this synergistic potential and to define optimal dosing and scheduling. A thorough understanding of its performance relative to other radiosensitizers, such as PARP and ATR inhibitors, will be crucial for its successful clinical translation and for personalizing cancer therapy.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between p53 status and the bioeffect of ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitization of wildtype p53 cancer cells by the MDM2-inhibitor PXN727 is associated with altered heat shock protein 70 (Hsp70) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitors in Combination with Radiotherapy: To Do or Not to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiotherapy, PARP Inhibition, and Immune-Checkpoint Blockade: A Triad to Overcome the Double-Edged Effects of Each Single Player [mdpi.com]
- 14. Frontiers | Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy [frontiersin.org]
- 15. Combining PARP Inhibition, Radiation, and Immunotherapy: A Possible Strategy to Improve the Treatment of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Genotype-Directed Synthetic Cytotoxicity of ATR Inhibition with Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 19. benchchem.com [benchchem.com]
- 20. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HDM201: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent chemical compounds like HDM201 (Siremadlin) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
This compound is a highly potent and selective p53-MDM2 interaction inhibitor.[1][2] As with many antineoplastic and cytotoxic agents used in research, it is prudent to handle and dispose of this compound as hazardous chemical waste.[3]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) to understand the specific hazards associated with the compound.[4] All personnel handling this compound must be trained on its potential risks and the necessary safety measures.
Personal Protective Equipment (PPE): A thorough risk assessment of the planned experiment should be conducted to determine the appropriate level of PPE. The following are general recommendations:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles, especially when there is a risk of splashing.
-
Body Protection: A fully buttoned laboratory coat is essential to protect against accidental spills.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, particularly when handling the solid compound to avoid inhalation of dust particles.
This compound Properties and Storage
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety within the laboratory.
| Property | Information | Citations |
| Synonyms | NVP-HDM201, Siremadlin | [5] |
| CAS Number | 1448867-41-1 | [5] |
| Molecular Formula | C₂₆H₂₄Cl₂N₆O₄ | |
| Molecular Weight | 555.4 g/mol | |
| Form | Solid | |
| Storage (Solid) | -20°C | [1][5][6] |
| Storage (In Solvent) | -80°C (6 Months); -20°C (6 Months) | [1] |
| Solubility | >50 mg/ml in DMSO, >51.8 mg/mL in EtOH | [6] |
Step-by-Step Disposal Plan for this compound
The disposal of this compound and any materials contaminated with it must be managed with care to prevent exposure and environmental contamination.
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated PPE (gloves, etc.), bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[8]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[7] If a syringe contains residual this compound solution, it should be disposed of as hazardous chemical waste, not in a standard sharps container.[3]
-
-
Labeling of Waste Containers: All hazardous waste containers must be clearly labeled with the following information:[7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Siremadlin)"
-
The CAS number: "1448867-41-1"
-
The primary hazards (e.g., "Toxic," "Chemical Waste")
-
The date the waste was first added to the container.
-
-
Storage of Hazardous Waste: Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to mitigate spills. Incompatible waste streams must be segregated to prevent adverse reactions.[7][8]
-
Final Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[7][9]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity of the spill. If the spill is large or there is a risk of airborne dust, evacuate the area and restrict access.
-
Don Appropriate PPE: Before any cleanup is attempted, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Contain the Spill:
-
For solid spills: Carefully cover the powder with a damp paper towel to prevent the generation of dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or a chemical spill pillow, to contain the liquid.
-
-
Cleanup and Decontamination: Carefully collect the contained material and place it in a labeled hazardous waste container. Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound (NVP-HDM201, Siremadlin) | p53-MDM2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for HDM201
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of HDM201 (also known as Siremadlin), a potent p53-MDM2 interaction inhibitor. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn to protect from splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or neoprene gloves are suitable. Double gloving is required for enhanced protection.[3] Gloves should be changed hourly or immediately if contaminated, torn, or punctured.[3] |
| Body Protection | Laboratory Coat or Protective Disposable Gown | A closed-front, long-sleeved gown with elastic or knit-closed cuffs is required.[3] For tasks with a higher risk of splashing, a low-permeability or polyethylene-coated gown should be used.[3] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood. | An appropriate respirator should be used if there is a risk of generating dust or aerosols.[1] |
Handling and Storage
This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure. A plastic-backed absorbent pad should be placed on the work surface to contain any potential spills.[3] Eating, drinking, and smoking are strictly prohibited in the handling area.[3]
For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Appropriate PPE must be worn before attempting to clean the spill. The spilled material should be covered with an absorbent, non-combustible material, which is then collected into a suitable container for disposal. The spill area should be decontaminated with a detergent solution followed by a thorough water rinse.[4] All contaminated materials must be disposed of as hazardous waste.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to federal, state, and local regulations for hazardous waste.[5]
-
Contaminated Waste: All disposable PPE (gloves, gowns, etc.), absorbent pads, and other materials contaminated with this compound should be placed in a clearly labeled, sealed container for hazardous drug waste.[3]
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container labeled for hazardous drug waste.[3]
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste and should not be mixed with other waste streams.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
